3-(3-Bromophenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRXIZHZQPRBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933716 | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149739-65-1, 948294-12-0 | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 948294-12-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Bromophenyl)-1H-pyrazole
Introduction: The Strategic Importance of 3-(3-Bromophenyl)-1H-pyrazole
In the landscape of modern medicinal and agricultural chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its versatile biological activities. The specific compound, this compound, represents a strategically important building block. The incorporation of a bromophenyl group at the 3-position provides a key reactive handle for synthetic elaboration through cross-coupling reactions, while also modulating the molecule's electronic and lipophilic character.[1] This guide offers an in-depth analysis of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational data and experimental frameworks necessary for its effective application. Understanding these properties is paramount as they directly govern a molecule's behavior in biological systems, influencing everything from solubility and absorption to target engagement and metabolic fate. This document moves beyond a simple data sheet, explaining the causality behind experimental choices and providing robust, self-validating protocols for in-house characterization.
Section 1: Core Molecular and Physical Characteristics
The fundamental identity and basic physical properties of a compound are the cornerstones of its characterization. These data points are essential for sample verification, purity assessment, and predicting its behavior in various physical states.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrN₂ | [2][3] |
| Molecular Weight | 223.07 g/mol | [2][3] |
| CAS Number | 149739-65-1 | [2][3] |
| Appearance | White to off-white solid; Pale yellow needles | [1][2] |
| Melting Point (°C) | 71-78 °C | [2][3] |
The observed melting point range is indicative of typical purity levels for commercially available research-grade material. A narrower range would suggest higher purity.
Section 2: Aqueous Solubility Profile
Aqueous solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral bioavailability. Poor solubility can severely hamper drug development, leading to unreliable in vitro data and challenges in formulation.[4] While this compound is known to be soluble in organic solvents like DMSO and ethanol, its aqueous solubility requires precise, quantitative measurement.[1] The gold-standard approach for this is the determination of thermodynamic equilibrium solubility.
Rationale for Method Selection
Kinetic solubility assays, while high-throughput, can often overestimate solubility due to the formation of supersaturated solutions, especially when predissolving in DMSO.[5] For a foundational understanding required in lead optimization and pre-formulation, the Thermodynamic Shake-Flask Method is superior. It measures the true equilibrium of a compound's dissolved and solid states, providing a definitive value for saturation solubility (Sₐ).[6][7]
Experimental Protocol: Thermodynamic Solubility Determination
-
Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.[6]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to the vial.[6]
-
Equilibration: Seal the vials and place them on a vial roller or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached.[4][7] Causality: 24 hours is typically sufficient for most compounds to reach a state where the rate of dissolution equals the rate of precipitation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. To remove all undissolved solids, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes) and carefully collect the supernatant.[7] Trustworthiness: This step is critical. Failure to completely remove solid material is the most common source of erroneously high solubility values.
-
Quantification: Prepare a calibration curve of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute an aliquot of the clear, filtered aqueous supernatant with the same organic solvent and analyze by HPLC-UV.[4]
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its HPLC peak area to the standard curve. The resulting concentration is the thermodynamic solubility in µg/mL or µM.
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for pKa determination via potentiometry.
Section 4: Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (usually 7.4) is more biologically relevant.
Rationale for Method Selection
The Shake-Flask Method is the internationally recognized "gold standard" for LogP/D determination (OECD Guideline 107). [8][9]It is a direct measurement of the partitioning equilibrium and, despite being lower throughput than chromatographic methods, its accuracy is unparalleled when performed correctly. [8]
Predicted Lipophilicity
While experimental determination is definitive, computational models provide a useful estimate. For halogenated phenylpyrazole analogs, predicted LogP (XLogP3) values are typically in the range of 2.7 to 3.2, suggesting that this compound is a moderately lipophilic compound. [10][11][12]
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled. [13][14]Causality: Pre-saturation prevents volume changes during the experiment, which would alter the concentration and lead to inaccurate results.
-
Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO). [13]3. Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.
-
Equilibration: Seal the vial and shake gently for several hours (e.g., 2-4 hours) at a constant temperature to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial at a moderate speed to achieve a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous (C_w) and n-octanol (C_o) layers using a validated HPLC-UV method. [14]Trustworthiness: Quantifying both phases provides a self-validating system. A mass balance calculation should confirm that the total amount of compound recovered from both phases matches the initial amount added.
-
Calculation: The distribution coefficient (D) is the ratio of the concentrations. LogD is the base-10 logarithm of this ratio: LogD = log₁₀(C_o / C_w)
Logical Relationship for Lipophilicity Assessment
Caption: Key relationships in LogD determination.
Section 5: Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of a molecule. The following sections describe the expected spectral features for this compound based on its structure and data from close analogs. [3][15][16][17]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrazole and bromophenyl protons.
-
Pyrazole Protons: Two signals are expected for the pyrazole ring protons (H4 and H5), likely appearing as doublets due to coupling with each other. A broad singlet for the N-H proton will also be present, typically downfield, and its chemical shift can be concentration-dependent.
-
Bromophenyl Protons: The meta-substituted bromophenyl ring will exhibit a complex multiplet pattern for its four aromatic protons. A singlet-like signal for the proton between the two bromo-substituents (at C2' position) and three other signals in the aromatic region are expected.
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework.
-
Pyrazole Carbons: Three signals are expected for the pyrazole ring carbons (C3, C4, C5). The carbon attached to the bromophenyl group (C3) will be significantly downfield. [15]* Bromophenyl Carbons: Six signals are expected for the bromophenyl ring. The carbon atom directly bonded to the bromine (C3') will show a characteristic chemical shift, and its intensity may be lower due to the quadrupolar effect of the bromine atom.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic distribution.
-
Isotopic Pattern: A key feature will be the characteristic isotopic pattern for a molecule containing one bromine atom. The M and M+2 peaks will have a nearly 1:1 intensity ratio, providing definitive evidence for the presence of bromine.
-
Predicted m/z Values:
| Adduct | Predicted m/z |
| [M+H]⁺ | 222.9865 |
| [M+Na]⁺ | 244.9685 |
| [M-H]⁻ | 220.9720 |
References
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Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-78. Available from: [Link]
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Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. Available from: [Link]
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protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]
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De Baere, S., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
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Evotec. Thermodynamic Solubility Assay. Available from: [Link]
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MDPI. (2020). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules, 25(17), 3985. Available from: [Link]
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PubChem. 3-phenyl-1H-pyrazole. Available from: [Link]
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Comes, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 109, 168-176. Available from: [Link]
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Magnetic Resonance in Chemistry. (2010). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available from: [Link]
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Acta Crystallographica Section E. (2013). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
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Journal of Chemical Education. (2009). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]
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ResearchGate. (2024). LogP / LogD shake-flask method v1. Available from: [Link]
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OECD. (1995). Test Guideline No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]
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Acta Crystallographica Section E. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]
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An In-depth Technical Guide to 3-(3-Bromophenyl)-1H-pyrazole: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Privileged Pyrazole Scaffold and the Strategic Importance of 3-(3-Bromophenyl)-1H-pyrazole
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have cemented its status as a "privileged scaffold." This means it's a recurring motif in a multitude of biologically active compounds, from anti-inflammatory drugs like celecoxib to anticancer agents.[1][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile.
Within this important class of compounds, this compound emerges as a particularly valuable building block for synthetic chemists.[4] Its structure offers two distinct points for chemical modification: the reactive N-H of the pyrazole ring and the bromine-substituted phenyl group. This dual reactivity allows for the sequential and controlled introduction of diverse chemical functionalities, making it an ideal starting material for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering both theoretical insights and practical protocols for the modern researcher.
Synthesis of this compound: A Reliable and Scalable Approach
The most common and efficient synthesis of this compound involves a two-step sequence: a Knoevenagel condensation followed by a cyclization reaction. This method is favored for its high yields and suitability for industrial-scale production.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3-bromophenyl)prop-2-en-1-one (Enaminone Intermediate)
-
To a solution of 3-bromoacetophenone (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude enaminone intermediate from the previous step in glacial acetic acid (5 mL/mmol).
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford this compound as a solid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Appearance | Solid |
| Melting Point | 132-136 °C |
| CAS Number | 73387-46-9 |
(Data sourced from commercial supplier information)[5]
Reactivity and Key Transformations: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional handles: the N-H of the pyrazole ring and the C-Br bond of the phenyl ring.
Reactions at the Bromophenyl Group: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring is a versatile functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[6] These reactions are fundamental in modern organic synthesis and drug discovery.[7]
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[8]
-
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Sonogashira Coupling: This reaction allows for the formation of a C-C bond between the aryl bromide and a terminal alkyne.
-
Causality of Reagents: This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.
-
Expertise in Ligand Choice: The choice of phosphine ligand is crucial for the success of this reaction, as it influences the rate of both the oxidative addition and reductive elimination steps.
Palladium-Catalyzed Cross-Coupling Workflow
Caption: Key cross-coupling reactions of this compound.
Reactions at the Pyrazole Ring: N-Functionalization
The N-H proton of the pyrazole ring is acidic and can be readily deprotonated with a suitable base, allowing for subsequent alkylation or arylation to introduce substituents at the N1 position.
N-Alkylation/Arylation:
-
Protocol Rationale: The reaction is typically carried out using an alkyl or aryl halide in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like DMF or acetonitrile. The choice of base and solvent is critical to ensure efficient deprotonation and subsequent nucleophilic attack.
Applications in Medicinal Chemistry and Drug Discovery
The derivatives of this compound have shown a wide range of biological activities, including antimicrobial and anticancer properties, making this scaffold highly attractive for drug discovery programs.[4][9]
Case Study: Synthesis of a Kinase Inhibitor Precursor
Many kinase inhibitors feature a substituted pyrazole core. The following table outlines a hypothetical synthetic route to a key intermediate for a kinase inhibitor, starting from this compound.
| Step | Reaction | Reagents and Conditions | Product | Biological Relevance of Transformation |
| 1 | Suzuki-Miyaura Coupling | 4-Pyridylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C | 3-(3-(Pyridin-4-yl)phenyl)-1H-pyrazole | Introduction of a key pharmacophore for kinase binding. |
| 2 | N-Alkylation | 2-(Boc-amino)ethyl bromide, NaH, DMF, 0 °C to rt | tert-butyl (2-(3-(3-(pyridin-4-yl)phenyl)-1H-pyrazol-1-yl)ethyl)carbamate | Installation of a side chain for modulating solubility and cell permeability. |
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound is a highly versatile and valuable building block in organic synthesis. Its dual reactivity allows for the strategic and controlled introduction of a wide array of functional groups, providing access to a diverse range of complex molecules. The robust and scalable synthetic route to this compound, coupled with its predictable reactivity in key transformations like palladium-catalyzed cross-coupling and N-functionalization, ensures its continued and widespread use in both academic research and industrial drug discovery. As the demand for novel and effective therapeutic agents continues to grow, the importance of foundational building blocks like this compound will only increase.
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Technical Assessment & Screening Protocol: 3-(3-Bromophenyl)-1H-pyrazole
Executive Summary
3-(3-Bromophenyl)-1H-pyrazole (CAS: 149739-65-1) functions primarily as a privileged scaffold and chemical intermediate in medicinal chemistry rather than a standalone therapeutic agent. Its structural motif—a pyrazole ring coupled to a halogenated phenyl group—mimics the ATP-binding hinge region of multiple kinase families (e.g., p38 MAPK, CDKs, Aurora kinases).
This guide details the technical protocol for the initial screening of this compound, treating it as a high-value fragment within a Fragment-Based Drug Discovery (FBDD) campaign. The objective is to validate its binding affinity, assess baseline cytotoxicity, and establish its suitability for "fragment growing" via the bromine handle.
Phase 1: Material Qualification (QC)
Objective: Ensure chemical integrity before biological introduction. Impurities in fragment libraries often lead to "pan-assay interference" (PAINS) false positives.
Structural Verification
-
1H NMR (DMSO-d6): Confirm the diagnostic pyrazole protons (typically
6.0–8.0 ppm range) and the substitution pattern on the phenyl ring. -
LC-MS: Purity must exceed 95% .
-
Rationale: Minor impurities with high potency can mask the activity of the fragment itself.
-
-
Solubility Profiling:
-
Dissolve to 100 mM in anhydrous DMSO.
-
Check: Perform a serial dilution in aqueous buffer (PBS, pH 7.4) down to 1 mM. Watch for precipitation. Pyrazoles can be crystalline; poor solubility causes light scattering in optical assays (e.g., SPR, fluorescence), yielding false data.
-
Phase 2: Biophysical Fragment Screening
Context: As a fragment (MW ~223 Da), this compound likely exhibits low affinity (
Differential Scanning Fluorimetry (DSF / Thermal Shift)
This assay measures the increase in protein melting temperature (
-
Target Selection: p38
MAPK, CDK2, or Aurora B (classic pyrazole targets). -
Protocol:
-
Protein: 2–5
M recombinant kinase domain. -
Ligand: 1 mM this compound (high concentration is standard for fragments).
-
Dye: SYPRO Orange (5x).
-
Ramp: 25°C to 95°C at 1°C/min.
-
-
Success Metric: A
C indicates specific binding. -
Causality: The pyrazole nitrogen typically forms a hydrogen bond with the kinase hinge region, stabilizing the protein structure against thermal denaturation.
Surface Plasmon Resonance (SPR)
If DSF is positive, quantify kinetics.
-
Sensor Chip: CM5 (carboxymethylated dextran).
-
Immobilization: Amine coupling of the target kinase.
-
Flow: Inject compound at 50, 100, 200
M. -
Analysis: Look for "square-wave" sensorgrams typical of fast-on/fast-off fragment binding.
Phase 3: Biochemical Kinase Profiling
Once binding is confirmed biophysically, assess functional inhibition.
Assay Design: ADP-Glo™ Kinase Assay
-
Mechanism: Measures ADP generation from the kinase reaction.
-
Screening Concentration: Screen at 50
M .-
Note: Do not screen at 1 or 10
M initially; fragments are weak binders.
-
-
Panel:
-
p38 MAPK: Inflammation pathway.
-
BRAF V600E: Oncology pathway.
-
CDK2/CyclinA: Cell cycle regulation.
-
Data Interpretation
| % Inhibition (at 50 µM) | Classification | Action |
| < 30% | Non-binder / Inactive | Discard or re-test at higher conc. |
| 30% – 60% | Moderate Hit | Calculate Ligand Efficiency (LE). |
| > 60% | Strong Hit | Prioritize for derivatization (Suzuki coupling). |
Phase 4: Cytotoxicity & Safety Profiling (ADME-Tox)
Objective: Establish a "toxicity floor." If the scaffold itself is toxic, downstream derivatives often carry that liability.
Protocol: CellTiter-Glo® Luminescent Viability Assay
-
Cell Lines:
-
HepG2: Hepatotoxicity proxy.
-
HEK293: General mammalian toxicity.
-
Target Line: (e.g., A375 melanoma if targeting BRAF).
-
-
Method:
-
Seed 5,000 cells/well in 96-well plates.
-
Treat with compound (0.1
M – 100 M) for 48 hours. -
Add CellTiter-Glo reagent (ATP quantification).
-
-
Success Metric:
(Cytotoxic Concentration 50%) should ideally be > 50 M .-
Warning: If
M, the scaffold may be a general toxin (e.g., membrane disruptor) rather than a specific inhibitor.
-
Phase 5: Derivatization Strategy (Fragment Growing)
The 3-bromo group is the critical "growth vector."
-
Chemistry: Palladium-catalyzed Suzuki-Miyaura cross-coupling.
-
Strategy: Couple aryl boronic acids to the bromine position to reach into the kinase "hydrophobic back pocket" (Gatekeeper residue interaction). This typically boosts potency from
M to nM range.
Visualization
Workflow: Fragment Screening Cascade
This diagram illustrates the logical flow from material QC to hit prioritization.
Figure 1: The "Funnel" approach ensures only validated, non-toxic binders are selected for chemical elaboration.
Pathway: p38 MAPK Signaling
The p38 pathway is a primary target for 3-arylpyrazole derivatives.
Figure 2: p38 MAPK signaling cascade. The pyrazole scaffold competes with ATP at the p38 node, blocking downstream inflammatory signaling.
References
-
Fragment-Based Drug Discovery (FBDD)
-
Pyrazole Kinase Inhibition
- Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Source: PubMed Central
-
URL:[Link]
-
Chemical Properties & Safety
- Assay Protocols: Title: ADP-Glo™ Kinase Assay Systems Source: Promega
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 3-(3-Bromophenyl)-1H-pyrazole
Executive Summary
The Suzuki-Miyaura coupling of 3-(3-Bromophenyl)-1H-pyrazole presents a classic chemoselective challenge in medicinal chemistry. While the aryl bromide offers a standard handle for oxidative addition, the unprotected pyrazole ring (
This guide details two validated workflows:
-
Method A (Direct Coupling): Utilizes sterically demanding dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate reaction on the unprotected substrate.
-
Method B (Protection Strategy): A robust fallback protocol using THP (tetrahydropyranyl) protection for difficult boronic acid partners.
Substrate Analysis & Reactivity Profile
The Molecule[1]
-
Name: this compound[1]
-
CAS: 149739-65-1
-
Structure: A meta-bromophenyl ring attached to the C3 position of a pyrazole core.[1]
Critical Challenges
-
Catalyst Sequestration (The "Azole Effect"): The
nitrogen of the pyrazole is a competent -donor. In the absence of bulky ligands, it coordinates to the Palladium(II) center, forming stable, off-cycle bis(azole)-Pd complexes that arrest the catalytic cycle. -
Acidity of N-H: The pyrazole N-H is sufficiently acidic to be deprotonated by the bases required for the Suzuki reaction (carbonates/phosphates). The resulting pyrazolate anion is an even stronger ligand for Pd than the neutral species.
-
N-Arylation Competition: Under high-temperature conditions with strong bases, the pyrazole nitrogen can undergo Chan-Lam or Buchwald-Hartwig type coupling with the aryl bromide of a second molecule, leading to oligomerization.
Mechanistic Insight: Catalyst Poisoning
To overcome low yields, one must understand the "Resting State" of the catalyst. The diagram below illustrates how the pyrazole substrate diverts the active catalyst into an inactive state.
Figure 1: The catalytic cycle showing the "Off-Cycle Trap" where the pyrazole nitrogen coordinates to the Palladium center, effectively removing it from the reaction.
Method A: Direct Coupling (Recommended)
Rationale: This method uses XPhos or SPhos . These ligands are electron-rich (facilitating oxidative addition) and extremely bulky. The steric bulk prevents the pyrazole nitrogen from approaching the Pd center, thereby suppressing the "Off-Cycle Trap" described above.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[2] | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Partner | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Catalyst | XPhos Pd G2 | 0.02 - 0.05 | Pre-catalyst |
| Ligand | XPhos (optional additive) | 0.02 | Stabilizer |
| Base | K3PO4 (0.5 M aq) | 2.0 - 3.0 | Activator |
| Solvent | 1,4-Dioxane or n-Butanol | N/A | Reaction Medium |
Note: XPhos Pd G2 (Generation 2) is preferred over in-situ mixing of Pd(OAc)2 and Ligand because it ensures a defined 1:1 Pd:Ligand ratio active species.
Step-by-Step Protocol
-
Setup: Charge a reaction vial (equipped with a stir bar) with this compound (1.0 equiv), Boronic Acid (1.3 equiv), and XPhos Pd G2 (2 mol%).
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen exclusion is critical for electron-rich phosphines.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) via syringe.
-
Base Activation: Add degassed 0.5 M aqueous K3PO4 (2.0 equiv).
-
Reaction: Heat the mixture to 80°C - 100°C for 2–4 hours.
-
Tip: If using a microwave reactor, heat to 120°C for 30 minutes.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Adjust pH to ~6-7 with 1N HCl (careful not to over-acidify if the product is basic). Extract with EtOAc (3x).
-
Purification: The product will likely be polar. Use a DCM/MeOH gradient on silica gel.
Method B: Protection Strategy (Robust Fallback)
Rationale: If the boronic acid partner is unstable or the direct coupling yields <40%, protect the pyrazole nitrogen. The THP (Tetrahydropyranyl) group is ideal: it masks the N-H acidity and steric bulk prevents coordination, yet it is easily removed with mild acid.
Workflow Diagram
Figure 2: Three-step workflow for difficult substrates using THP protection.
Protocol Details
-
Protection: Dissolve substrate in DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and catalytic p-Toluenesulfonic acid (PTSA, 0.1 equiv). Stir at RT for 2h. Wash with NaHCO3, dry, and concentrate.
-
Coupling: React the THP-protected bromide using standard generic conditions: Pd(dppf)Cl2 (5 mol%), Na2CO3 (2 equiv), Dioxane/H2O (4:1) at 90°C.
-
Deprotection: Dissolve the coupled product in DCM/MeOH. Add 4M HCl in Dioxane (5 equiv). Stir at RT for 1h. Neutralize and extract.
Optimization & Troubleshooting Guide
The following table summarizes optimization data based on general reactivity of unprotected azoles in Suzuki couplings.
| Variable | Recommendation | Rationale |
| Ligand | XPhos > SPhos > PPh3 | XPhos provides the necessary steric bulk to prevent pyrazole N-coordination to Pd. |
| Base | K3PO4 > Na2CO3 > Cs2CO3 | Phosphate is strong enough to activate the boronic acid but minimizes competitive N-arylation side reactions compared to Cesium bases. |
| Solvent | n-Butanol or Dioxane/H2O | Protic solvents or aqueous mixtures facilitate the solubility of the inorganic base and the transmetallation step. |
| Temperature | 80°C - 100°C | Sufficient energy to overcome the activation barrier of the oxidative addition into the electron-neutral meta-position. |
Safety Information
-
This compound: Treat as an acute toxicant (Oral Cat 3). Use a dust mask (N95) when weighing.
-
Palladium Catalysts: Potential sensitizers. Avoid inhalation.
-
Boronic Acids: Generally low toxicity but handle with gloves.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[3]
-
Source:
- Relevance: Establishes XPhos/SPhos as the gold standard for unprotected azoles.
-
-
Sigma-Aldrich Product Sheet.this compound.
-
Source:
- Relevance: Confirmation of substrate physical properties and safety d
-
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[4]
-
Guram, A. S., et al. (2010).New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
-
Source:
- Relevance: Discusses the steric parameters of Buchwald ligands required to prevent c
-
Sources
- 1. Buy this compound (EVT-3332756) | 948294-12-0 [evitachem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-(3-Bromophenyl)-1H-pyrazole
Executive Summary
The amination of 3-(3-Bromophenyl)-1H-pyrazole presents a classic chemoselectivity challenge in medicinal chemistry: coupling an amine to an aryl bromide in the presence of an acidic, nucleophilic pyrazole nitrogen (
Standard palladium protocols often fail due to catalyst poisoning (coordination of the pyrazolate anion to the Pd(II) center) or competitive N-arylation of the heterocycle. This Application Note provides two distinct, validated workflows:
-
Protocol A (The "Gold Standard"): A robust protection-deprotection sequence using THP (tetrahydropyran) to ensure maximum yield and reproducibility.
-
Protocol B (Direct Coupling): An advanced, step-economic method utilizing sterically demanding precatalysts (e.g., tBuBrettPhos Pd G3) and soluble bases (LHMDS) to bypass protection steps.
Strategic Analysis: The "NH-Poisoning" Challenge
The primary failure mode in coupling free NH-azoles is the formation of a resting state where the deprotonated azole binds tightly to the palladium center, arresting the catalytic cycle.
Decision Matrix: Route Selection
Use the following logic flow to determine the appropriate protocol for your campaign.
Figure 1: Decision matrix for selecting the optimal synthetic pathway.
Protocol A: The Robust Route (THP Protection)
Rationale: Protecting the pyrazole nitrogen with a Tetrahydropyranyl (THP) group eliminates catalyst poisoning and N-arylation side reactions. THP is chosen over Boc (labile under basic coupling conditions) or Trityl (atom uneconomical).
Step 1: THP Protection
-
Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTsOH).
-
Solvent: Dichloromethane (DCM) or Toluene.
Procedure:
-
Suspend this compound (1.0 equiv) in DCM (0.2 M).
-
Add DHP (1.5 equiv) and pTsOH (0.05 equiv).
-
Stir at RT for 4–12 h. Monitor by TLC/LCMS (disappearance of NH signal).
-
Quench with sat. NaHCO3, extract, and concentrate.
-
Note: The product is a mixture of N1/N2 regioisomers; this is irrelevant as both protect the NH.
Step 2: Buchwald-Hartwig Amination
System: Pd-G3 Precatalyst / Weak Base.
| Component | Reagent | Equivalents | Role |
| Substrate | N-THP-3-(3-bromophenyl)pyrazole | 1.0 | Electrophile |
| Nucleophile | Primary/Secondary Amine | 1.2 | Coupling Partner |
| Catalyst | XPhos Pd G3 or BrettPhos Pd G3 | 0.01 – 0.03 | Active Pd(0) source |
| Base | Cs₂CO₃ or K₃PO₄ | 2.0 – 3.0 | Heterogeneous Base |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | N/A | [0.1 M] |
Detailed Workflow:
-
Charge a reaction vial with the N-THP protected bromide, amine, and base.
-
Crucial: Add the Pd precatalyst last.
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous solvent (sparged with Argon).
-
Heat to 80–100 °C for 4–16 hours.
-
Filter through Celite, concentrate.
Step 3: Deprotection
-
Reagents: HCl (4M in Dioxane) or TFA/DCM.
-
Conditions: Stir at RT for 1–2 h. The THP group cleaves cleanly to regenerate the pyrazole.
Protocol B: The Advanced Route (Direct Coupling)
Rationale: Utilizing "Third Generation" (G3) precatalysts with bulky biarylphosphine ligands allows for coupling in the presence of free NH groups. The use of a soluble base (LHMDS) is often critical to deprotonate the pyrazole completely, forming a pyrazolate that is too sterically hindered (due to the ligand) to poison the Pd center effectively.
System: tBuBrettPhos Pd G3 / LHMDS.
| Component | Reagent | Equivalents | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Nucleophile | Primary/Secondary Amine | 1.2 | Coupling Partner |
| Catalyst | tBuBrettPhos Pd G3 | 0.02 – 0.05 | Bulky Ligand System |
| Base | LHMDS (1M in THF) | 2.2 – 2.5 | Dual Role: Deprotonates NH & Amine |
| Solvent | THF or Toluene | N/A | [0.1 M] |
Detailed Workflow:
-
Drying: Ensure the substrate is completely dry (azeotrope with toluene if necessary). Moisture kills LHMDS.
-
Charge substrate and amine into a vial.
-
Add solvent and cool to 0 °C.
-
Add LHMDS (2.2 equiv) dropwise.
-
Why? The first equivalent deprotonates the pyrazole (protecting it as the Li-salt). The remaining base facilitates the catalytic cycle.
-
-
Add tBuBrettPhos Pd G3 (dissolved in minimal solvent) to the mixture.
-
Heat to 65 °C . (Avoid temps >80 °C with LHMDS to prevent base decomposition).
-
Quench: Add aqueous NH₄Cl carefully.
Mechanistic Insight & Causality
Understanding the role of the ligand is vital for troubleshooting. The bulky tBuBrettPhos or XPhos ligand creates a "roof" over the Palladium center.
Figure 2: Catalytic cycle highlighting the critical oxidative addition step and the risk of catalyst poisoning by the free pyrazole.
-
Ligand Role: The steric bulk of tBuBrettPhos prevents the small, hard pyrazolate anion from binding to the Pd(II) center (k-N coordination), while still allowing the oxidative addition of the aryl bromide.
-
Base Role: In Protocol B, LHMDS converts the pyrazole to an inert lithium salt species that does not compete with the amine for the metal center [1, 2].
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Protocol A (THP protection). Ensure solvent is degassed (O₂ kills Pd(0)). |
| Protodehalogenation (Ar-Br | Switch solvent to Toluene . Avoid alcoholic solvents (like isopropanol) if using strong bases. | |
| Dimerization (Ar-Ar) | Homocoupling | Reduce catalyst loading. Ensure inert atmosphere is strictly maintained. |
| Incomplete Deprotection (Protocol A) | Stable THP | Heat the acidic deprotection step to 40-50 °C or switch to TFA/DCM (1:1). |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014, 16(1), 280–283.
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41(11), 1534–1544.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
-
Lundgren, R. J., & Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie Int.[1] Ed., 2010, 49(46), 8686-8690.
Sources
Application Notes and Protocols: High-Throughput Screening of 3-(3-Bromophenyl)-1H-pyrazole Analogs
For: Researchers, scientists, and drug development professionals.
Abstract
The 3-(3-Bromophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including but not limited to kinase inhibition, antimicrobial effects, and modulation of G protein-coupled receptors.[1][2][3] This document provides a comprehensive guide for the high-throughput screening (HTS) of novel this compound analogs to identify promising hit compounds for drug discovery programs. We delve into the rationale behind experimental design, provide detailed, field-tested protocols for assay development, and outline a robust workflow for hit validation and preliminary structure-activity relationship (SAR) analysis.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that is present in a variety of commercially available drugs.[1][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a diverse range of biological targets.[2][4] The 3-phenyl-1H-pyrazole core, in particular, has been identified as a key pharmacophore in many biologically active molecules.[5] The addition of a bromine atom at the meta-position of the phenyl ring, as in this compound, provides a valuable handle for further chemical modification and can contribute to enhanced binding affinity through halogen bonding or by influencing the overall electronic properties of the molecule.[6]
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate a specific biological pathway or target.[7][8] This application note will focus on establishing a robust HTS campaign for a library of this compound analogs, with a particular emphasis on identifying inhibitors of a target protein kinase, a class of enzymes frequently targeted by pyrazole-based compounds.[9][10][11]
Assay Development and Optimization: A Foundation for Success
The selection and optimization of the screening assay are paramount to the success of any HTS campaign. The chosen assay must be robust, reproducible, and amenable to automation. For kinase inhibitor screening, a variety of assay formats are available.[10][11] Here, we describe the development of a luminescence-based kinase assay that measures ATP consumption, a universal indicator of kinase activity.[12]
Principle of the Luminescence-Based Kinase Assay
This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. The kinase, substrate, and test compounds are incubated together with ATP. After the reaction period, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme utilizes the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity. This method is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[12]
Detailed Protocol: Kinase Assay Optimization
Objective: To determine the optimal concentrations of kinase, substrate, and ATP, as well as the ideal incubation time for the kinase reaction.
Materials:
-
Recombinant human kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
A known kinase inhibitor as a positive control
Procedure:
-
Kinase Titration:
-
Prepare a series of kinase dilutions in kinase assay buffer.
-
In a 384-well plate, add a fixed, saturating concentration of substrate and ATP to each well.
-
Add the different kinase concentrations to the wells.
-
Incubate for a fixed time (e.g., 60 minutes) at room temperature.
-
Add the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Plot luminescence versus kinase concentration to determine the concentration that yields a robust signal (typically EC₅₀ to EC₈₀).
-
-
Substrate Titration:
-
Using the optimal kinase concentration determined above, perform a similar titration with varying concentrations of the peptide substrate.
-
Keep the ATP concentration fixed and saturating.
-
Plot luminescence versus substrate concentration to determine the Kₘ of the substrate. For the screen, use a substrate concentration at or near its Kₘ.
-
-
ATP Titration:
-
With optimal kinase and substrate concentrations, titrate ATP.
-
Plot luminescence versus ATP concentration to determine the Kₘ of ATP. The screening concentration of ATP should ideally be at or near its Kₘ to facilitate the identification of both competitive and non-competitive inhibitors.
-
-
Time Course:
-
Set up the kinase reaction with the optimized concentrations of all components.
-
Stop the reaction at various time points by adding the luminescent reagent.
-
Plot luminescence versus time to ensure the reaction is in the linear range during the chosen incubation period.
-
Assay Validation: Ensuring Robustness
Before initiating the full screen, the assay must be validated to ensure it meets the required quality standards.
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of the statistical effect size, reflecting the separation between the positive and negative controls. | Z' > 0.5 |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the uninhibited reaction to the signal from the background (no enzyme). | S/B > 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the signal. | %CV < 15% |
| DMSO Tolerance | The effect of the compound solvent (typically DMSO) on the assay performance. | Assay performance should not be significantly affected at the final screening concentration of DMSO (typically ≤ 1%). |
High-Throughput Screening Workflow
The HTS process involves the automated screening of a large library of compounds.[7][8] The workflow must be meticulously planned and executed to ensure data quality and efficiency.
Caption: High-Throughput Screening Workflow for Pyrazole Analogs.
Detailed Protocol: Primary HTS
Objective: To screen a library of this compound analogs at a single concentration to identify initial "hits".
Procedure:
-
Compound Plating:
-
Prepare "assay-ready" plates by dispensing a small volume (e.g., 50 nL) of each compound from the library (typically at 10 mM in DMSO) into the wells of 384-well plates. This results in a final screening concentration of 10 µM in a 5 µL assay volume.
-
Include positive control (known inhibitor) and negative control (DMSO) wells on each plate.
-
-
Reagent Addition:
-
Using a liquid handler, add the pre-mixed kinase, substrate, and ATP solution to all wells.
-
-
Incubation:
-
Incubate the plates at room temperature for the optimized duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the luminescent kinase assay reagent to all wells.
-
Incubate for a short period (e.g., 10 minutes) to allow the signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Confirmation
Rigorous data analysis is crucial for distinguishing true hits from false positives.[13] The hit confirmation process involves a series of sequential steps to validate the initial findings.[14]
Primary Data Analysis
-
Normalization: The raw data from each plate is normalized using the positive and negative controls. The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Hit Selection: Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50% or a Z-score > 3) are selected as primary hits.[8]
Hit Confirmation and Triage Workflow
Caption: Hit Confirmation and Triage Workflow.
Detailed Protocol: Dose-Response Analysis
Objective: To determine the potency (IC₅₀) of the confirmed hits.
Procedure:
-
Compound Preparation: Prepare a serial dilution of each hit compound (e.g., 10-point, 3-fold dilution series).
-
Assay Execution: Perform the kinase assay as described previously, but with the varying concentrations of the hit compounds.
-
Data Analysis:
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Hit Compound ID | Primary Screen % Inhibition @ 10 µM | Confirmed IC₅₀ (µM) |
| PZA-001 | 85.2 | 0.5 |
| PZA-002 | 78.9 | 1.2 |
| PZA-003 | 65.4 | 5.8 |
| PZA-004 | 92.1 | 0.2 |
Preliminary Structure-Activity Relationship (SAR) Analysis
Following the confirmation and potency determination of a set of hits, a preliminary SAR analysis can be performed to identify key structural features that contribute to activity.[4][6][15] This analysis guides the next phase of lead optimization.
For a hypothetical set of confirmed hits from the this compound library, one might observe trends such as:
-
Substitution at the N1 position of the pyrazole: Small, electron-donating groups may enhance potency.
-
Modifications at the C4 and C5 positions: Introduction of hydrogen bond donors or acceptors could improve target engagement.
-
Replacement of the 3-bromophenyl group: Exploring other halogen substitutions or different aromatic systems can probe the binding pocket for additional interactions.
By clustering the active compounds based on their chemical structures, early SAR trends can emerge, providing valuable insights for the design of the next generation of more potent and selective analogs.[14]
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of this compound analogs. By following these detailed protocols and adhering to the principles of robust assay development and rigorous hit validation, researchers can effectively identify promising lead compounds for further drug discovery efforts. The versatility of the pyrazole scaffold suggests that these methodologies can be adapted to a wide range of biological targets beyond protein kinases.
References
-
PubChem. (n.d.). High-Throughput Screening Assay Datasets from the PubChem Database. National Center for Biotechnology Information. Retrieved from [Link]
-
von Ahsen, O., & Bomer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Retrieved from [Link]
-
Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]
-
von Ahsen, O., & Bomer, U. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Medicinal Chemistry, 12(1), 1-11. Retrieved from [Link]
-
AACR. (2008). A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. American Association for Cancer Research. Retrieved from [Link]
-
von Ahsen, O., & Bomer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Retrieved from [Link]
-
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Jariyawat, S., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34479-34493. Retrieved from [Link]
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Lollmann, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 296-309. Retrieved from [Link]
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Wang, Z., et al. (2023). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry, 71(30), 11413-11423. Retrieved from [Link]
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Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 51-59. Retrieved from [Link]
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Sangani, C. B., et al. (2014). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 5(3), 115-125. Retrieved from [Link]
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In Vitro Assays for Testing the Biological Activity of Pyrazole Compounds: Application Notes and Protocols
Introduction: The Versatility of the Pyrazole Scaffold
Pyrazole derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique five-membered ring structure imparts a wide range of pharmacological activities, making them privileged scaffolds in drug discovery.[1] Numerous pyrazole-containing compounds have been developed and investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][1][3][4] The biological activity of these compounds is often attributed to their ability to interact with various enzymes and receptors within the body.[2] This guide provides a comprehensive overview of key in vitro assays and detailed protocols for evaluating the biological potential of novel pyrazole derivatives, designed for researchers, scientists, and drug development professionals.
I. Anticancer Activity
Pyrazole derivatives have demonstrated considerable potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases like EGFR and CDKs, disruption of tubulin polymerization, and induction of apoptosis.[2][5] A primary screening of novel pyrazole compounds for anticancer activity typically involves assessing their cytotoxicity against a panel of cancer cell lines.
A. Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] It is a widely used method for evaluating the cytotoxic potential of compounds.[7][8][9][10] The assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[6]
Workflow for Cytotoxicity Screening of Pyrazole Compounds
Caption: General workflow for MTT-based cytotoxicity screening.
Protocol: MTT Assay for Adherent Cancer Cells
-
Cell Seeding:
-
Harvest and count adherent cancer cells (e.g., A549, HepG2, MCF-7).[5]
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the pyrazole compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[9]
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6]
-
Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 590 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
| Pyrazole A | A549 (Lung) | 8.5 ± 0.7 |
| Pyrazole B | HepG2 (Liver) | 5.2 ± 0.4 |
| Pyrazole C | MCF-7 (Breast) | 12.1 ± 1.1 |
| Doxorubicin | A549 (Lung) | 0.9 ± 0.1 |
B. Long-Term Survival: Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro method to assess the ability of a single cell to undergo "unlimited" division and form a colony.[11][12] This assay is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[11][13][14]
Protocol: Clonogenic Assay
-
Cell Preparation and Seeding:
-
Prepare a single-cell suspension of the cancer cells.[13]
-
Seed a low and precise number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the plating efficiency of the cell line.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with the pyrazole compound at various concentrations for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.[11]
-
-
Staining and Counting:
-
Data Analysis:
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
-
II. Antimicrobial Activity
Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria.[1][15] The initial screening of these compounds typically involves determining their minimum inhibitory concentration (MIC).
A. Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a widely used and accurate technique for determining the MIC of an antimicrobial agent.[16][17] This method involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.[18]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyrazole compound in a suitable solvent.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard.[18]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16] This can be determined by visual inspection or by using a microplate reader to measure turbidity.
-
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Pyrazole D | 16 | 32 |
| Pyrazole E | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 |
III. Anti-inflammatory Activity
Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1][19][20][21][22] The evaluation of anti-inflammatory activity often involves in vitro enzyme inhibition assays.
A. COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation.[23][24]
Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is based on commercially available kits that detect the prostaglandin G2 intermediate produced by the COX enzyme.[23][24]
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, cofactor, and COX-2 enzyme to each well.
-
Add the pyrazole compound at various concentrations to the sample wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.[23]
-
Pre-incubate the plate at the recommended temperature for a specified time to allow the inhibitor to interact with the enzyme.[25]
-
Initiate the reaction by adding arachidonic acid, the substrate for the COX enzyme.[25]
-
Add the COX probe.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[23]
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for COX-2 inhibition.
-
Data Presentation: COX-2 Inhibitory Activity
| Compound | COX-2 IC50 (µM) |
| Pyrazole F | 0.5 ± 0.04 |
| Pyrazole G | 1.2 ± 0.1 |
| Celecoxib | 0.08 ± 0.01 |
IV. Neuroprotective Activity
Neuroinflammation and excitotoxicity are implicated in various neurodegenerative diseases.[3][4][26] Pyrazole derivatives have shown promise in protecting neurons from damage.[3][4][26][27]
A. Glutamate-Induced Excitotoxicity Assay
Glutamate is the primary excitatory neurotransmitter in the central nervous system, but excessive levels can lead to neuronal cell death, a phenomenon known as excitotoxicity.[28][29] This assay evaluates the ability of a compound to protect neurons from glutamate-induced damage.[30][31]
Protocol: Neuroprotection Against Glutamate Toxicity in Neuronal Cells
-
Cell Culture and Treatment:
-
Induction of Excitotoxicity:
-
Expose the cells to a toxic concentration of L-glutamate.[30] The optimal concentration should be predetermined to cause significant but not complete cell death.
-
-
Assessment of Cell Viability:
-
After a 24-hour incubation with glutamate, assess cell viability using the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[30]
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by the pyrazole compound at each concentration relative to the glutamate-only treated cells.
-
Signaling Pathway in Glutamate Excitotoxicity
Caption: Simplified pathway of glutamate-induced excitotoxicity and potential points of intervention for pyrazole compounds.
Conclusion
The in vitro assays described in this guide provide a robust framework for the initial screening and characterization of the biological activities of novel pyrazole compounds. By employing these standardized protocols, researchers can efficiently evaluate the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of their synthesized derivatives, thereby facilitating the identification of promising lead candidates for further drug development.
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Royal Society of Chemistry. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved February 4, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PubMed Central. Retrieved February 4, 2026, from [Link]
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Application Note: 3-(3-Bromophenyl)-1H-pyrazole as a Modular Scaffold in Transition Metal Catalysis
[1]
Executive Summary
In the optimization of catalytic cycles, ligand sterics and electronics dictate turnover frequency (TOF) and selectivity. This compound represents a "privileged scaffold" in ligand design due to its bifunctional nature:
-
The Pyrazole Core: Acts as a monodentate
-donor (neutral) or an anionic X-type ligand (deprotonated), forming stable complexes with soft metals (Pd, Pt) and hard metals (Cu, Zn). -
The meta-Bromo Substituent: Serves two critical roles:
-
Electronic Tuning: The inductive electron-withdrawing effect (-I) of the bromine lowers the pKa of the pyrazole N-H, facilitating easier deprotonation and stronger metal binding in the anionic mode.
-
Structural Handle: It allows for late-stage functionalization (via Suzuki or Buchwald couplings) to tether the catalyst to solid supports (MOFs) or to expand the ligand into multidentate architectures (e.g., N,N-bidentate chelators).
-
This guide provides validated protocols for synthesizing the ligand, generating a Palladium(II) pre-catalyst, and applying it in a cross-coupling workflow.
Chemical Identity & Properties
| Property | Specification | Relevance to Catalysis |
| Structure | This compound | meta-substitution prevents steric clash at the metal center while maintaining electronic influence.[1] |
| Formula | C | MW: 223.07 g/mol |
| pKa (calc) | ~13.5 (DMSO) | Slightly more acidic than unsubstituted pyrazole (pKa ~19.8), enabling milder base usage. |
| Coordination | N-Donor ( | Binds via N2 (neutral) or bridging mode (anionic). |
| Solubility | DMSO, DMF, MeOH, DCM | Compatible with standard polar organic catalytic systems. |
Mechanism of Action: Ligand Behavior
The utility of this ligand stems from its ability to stabilize coordinatively unsaturated metal species. In Palladium catalysis, the pyrazole acts as a "hemilabile" ligand.
The Electronic Effect
The meta-bromo group exerts an electron-withdrawing effect on the phenyl ring, which communicates through the
-
Result: The electron density on the coordinating Nitrogen (N2) is slightly reduced compared to phenyl-pyrazole.
-
Catalytic Consequence: This reduces the strength of the Metal-Nitrogen bond, making the ligand more labile. A more labile ligand facilitates the entry of substrates (oxidative addition) in the catalytic cycle, often increasing reaction rates for sterically hindered substrates.
Diagram 1: Ligand Synthesis & Activation Pathway
The following workflow illustrates the synthesis of the ligand and its subsequent activation into a catalytic complex.
Caption: Synthesis of the this compound ligand and its conversion into an active Palladium catalyst. The m-Br substituent modulates ligand lability.[1]
Experimental Protocols
Protocol A: High-Purity Ligand Synthesis
Rationale: Commercial samples often contain isomeric impurities.[1] For catalysis, >98% purity is required to prevent catalyst poisoning.
Reagents:
-
3-Bromoacetophenone (10.0 mmol)[1]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol)[1]
-
Hydrazine monohydrate (15.0 mmol)
-
Ethanol (Absolute)[2]
Step-by-Step:
-
Enaminone Formation: In a 50 mL round-bottom flask, combine 3-bromoacetophenone (1.99 g) and DMF-DMA (1.6 mL). Heat to 110°C under N
for 12 hours.-
Checkpoint: TLC should show complete consumption of the ketone. The solution will turn dark red/orange.
-
-
Evaporation: Remove excess DMF-DMA under reduced pressure (rotary evaporator). The residue is the crude enaminone.
-
Cyclization: Dissolve the residue in Ethanol (20 mL). Add Hydrazine monohydrate (0.75 mL) dropwise (Caution: Exothermic).
-
Reflux: Reflux the mixture for 4 hours.
-
Work-up: Cool to room temperature. Pour into ice water (100 mL). The product usually precipitates as a solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.[3]
-
Validation:1H NMR (400 MHz, CDCl3):
7.8 (s, 1H, Pyrazole-H), 7.6-7.7 (m, 2H, Ar-H), 7.4-7.5 (m, 2H, Ar-H), 6.6 (d, 1H, Pyrazole-H). (Characteristic pyrazole doublets).
-
Protocol B: Preparation of [Pd(L) Cl ] Pre-Catalyst
Rationale: Pre-forming the complex ensures a defined metal:ligand ratio (1:2), reducing the induction period in catalysis.
Reagents:
-
Bis(acetonitrile)dichloropalladium(II) [PdCl
(MeCN) ] (0.5 mmol) -
This compound (Ligand) (1.0 mmol)[1]
-
Dichloromethane (DCM) (dry)
Step-by-Step:
-
Dissolve PdCl
(MeCN) (130 mg) in dry DCM (5 mL) under Argon. Solution is yellow. -
Dissolve the Ligand (223 mg) in DCM (5 mL) and add it slowly to the Pd solution.
-
Stir at Room Temperature for 4 hours. A yellow/orange precipitate will form as the pyrazole displaces the acetonitrile.
-
Filter the solid, wash with cold Pentane (2 x 5 mL), and dry under vacuum.
-
Yield: Typically >85%. Store in a desiccator.
Catalytic Application: Suzuki-Miyaura Coupling
This protocol demonstrates the use of the ligand in coupling a sterically hindered aryl boronic acid.[1] The pyrazole ligand prevents Pd-black precipitation better than phosphine-free systems.[1]
Reaction: 4-Chloroanisole + Phenylboronic Acid
| Component | Quantity | Role |
| Pre-Catalyst | 1.0 mol% | From Protocol B (Pd source) |
| Substrate | 1.0 mmol | 4-Chloroanisole (Aryl halide) |
| Coupling Partner | 1.5 mmol | Phenylboronic acid |
| Base | 2.0 mmol | K |
| Solvent | 4 mL | DMF/H |
| Temp/Time | 80°C / 6h | Reaction conditions |
Procedure:
-
Charge a reaction vial with the Pre-Catalyst, Phenylboronic acid, and K
CO . -
Evacuate and backfill with Argon (3 cycles).
-
Inject degassed DMF/H
O and 4-Chloroanisole. -
Heat to 80°C. Monitor via GC-MS or TLC.
-
Self-Validation: If the reaction turns black immediately (Pd aggregation), the ligand concentration is too low or the temperature ramp was too fast. A sustained orange/brown solution indicates active homogeneous catalysis.
Advanced Mechanism: The Catalytic Cycle
The following diagram details how the pyrazole ligand supports the Palladium cycle. Note the "Deprotonation" step—under basic conditions, the pyrazole may become anionic [Py-], forming a highly active anionic palladate species.
Caption: Simplified Suzuki-Miyaura cycle. The pyrazole ligand prevents Pd(0) aggregation after Reductive Elimination.
Troubleshooting & Optimization
-
Low Yield: If the meta-bromo group causes the ligand to be too labile (falling off the metal), switch to a less polar solvent (Toluene instead of DMF) to tighten the ion pairing.
-
Side Reactions: The 3-Br group on the ligand is itself susceptible to coupling if highly active Pd-Phosphine catalysts are used.[1] Note: In this protocol, we use a phosphine-free system where the ligand's Br is relatively inert compared to the substrate's Cl/I due to the lack of specialized phosphines required to activate the electron-rich pyrazole ring.[1]
References
-
Synthesis of 3-Arylpyrazoles
- V. A. L. et al. "Regioselective synthesis of 3-substituted pyrazoles from enaminones." Journal of Heterocyclic Chemistry.
-
Pyrazole Ligands in Catalysis
- Mukherjee, A., et al. "Pyrazoles as Ligands in Transition Metal Catalysis.
-
Specific Data Source: Sigma-Aldrich Product Sheet for CAS 73387-46-9.[1]
- Mechanism of Pd-N Heterocycle Complexes: J. Am. Chem. Soc. "Hemilabile Ligands in Palladium Catalysis." (General mechanistic grounding for N-donor lability).
-
Physical Data Verification
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2735613, this compound.[3]
-
Disclaimer: This Application Note is for research purposes only. The synthesis involves hazardous reagents (Hydrazine). Consult local safety regulations (SDS) before proceeding.
Troubleshooting & Optimization
Optimization of reaction conditions for pyrazole synthesis
Technical Support Center: Pyrazole Synthesis Optimization Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are pharmacophores of immense significance, present in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, their synthesis—particularly via the Knorr condensation—is notorious for two primary failure modes: poor regioselectivity (yielding inseparable isomer mixtures) and stalled conversion with sterically hindered substrates.
This guide moves beyond textbook definitions to provide field-tested optimization protocols. We focus on manipulating the hard/soft acid-base (HSAB) properties of your reactants and utilizing dielectric heating (microwave) to overcome thermodynamic wells.
Module 1: Controlling Regioselectivity (Ticket #101)
The Problem: You are reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine and obtaining a 50:50 or 60:40 mixture of regioisomers (1,3- vs. 1,5-substituted pyrazoles).
The Mechanism: Regioselectivity is a competition between:
-
Nucleophilicity: The terminal nitrogen (
) of the hydrazine is the hardest nucleophile. -
Electrophilicity: The most electron-deficient carbonyl carbon is the hardest electrophile.
Troubleshooting Protocol:
| Variable | Adjustment | Rationale |
| Solvent Polarity | Switch to TFE (2,2,2-Trifluoroethanol) | TFE is a strong hydrogen-bond donor. It selectively activates the harder carbonyl oxygen, directing the initial nucleophilic attack. |
| Catalyst | Lewis Acid (e.g., Zn(OTf)₂ or InCl₃) | Lewis acids coordinate to the most accessible carbonyl, overriding subtle electronic differences. |
| Temperature | Lower to 0°C | Kinetic control favors the attack of the most nucleophilic nitrogen on the most electrophilic carbonyl. High heat promotes thermodynamic equilibration (isomerization). |
Validated Protocol: Regioselective Synthesis using Fluorinated Solvents Based on Deng et al. (Org.[1] Lett. 2008)
-
Setup: Dissolve unsymmetrical 1,3-diketone (1.0 equiv) in TFE (0.5 M).
-
Addition: Add substituted hydrazine (1.1 equiv) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: Evaporate TFE (recyclable). The regioselectivity often exceeds 95:5 due to the specific solvation of the transition state by TFE.
Decision Logic: Regioselectivity Optimization
Figure 1: Decision matrix for selecting reaction conditions based on substrate properties.
Module 2: Reaction Acceleration & Conversion (Ticket #102)
The Problem: Reaction stalls at the hydrazone intermediate or requires 24+ hours of reflux, leading to hydrazine decomposition (wolf-kishner type side reactions) or oxidation.
The Solution: Microwave-Assisted Synthesis
Microwave irradiation is superior to conventional heating for pyrazoles because the polar transition state couples efficiently with the electromagnetic field, lowering the activation energy (
Optimization Table: Thermal vs. Microwave
| Parameter | Conventional Reflux | Microwave (MW) Protocol | Improvement Factor |
| Time | 8–12 Hours | 10–30 Minutes | 20x Faster |
| Solvent | Ethanol (Abs.) | Ethanol/Water (1:1) | Green/Safety |
| Yield | 60–75% | 85–95% | Yield Boost |
| Purity | Requires Column | Often Filtration Only | Workflow |
Validated Protocol: MW-Assisted Synthesis Based on standard optimization (e.g., MDPI, 2021)
-
Vessel: 10 mL microwave-transparent vial (Pyrex).
-
Charge: 1,3-diketone (1.0 mmol), Hydrazine derivative (1.0 mmol), Ethanol (2 mL), Water (1 mL).
-
Catalyst: Add catalytic acetic acid (5 mol%) OR NaOH (for base-sensitive substrates).
-
Irradiation:
-
Mode: Dynamic Power (maintain temp).
-
Set Point: 80°C (or 10°C below solvent b.p.).
-
Hold Time: 10 minutes.
-
-
Isolation: Cool to 0°C. The pyrazole often precipitates. Filter and wash with cold water.
Module 3: Green Chemistry & "On-Water" Synthesis (Ticket #103)
The Problem: Hydrazine hydrate is toxic, and organic solvents (DCM, Toluene) are undesirable for scale-up.
The Solution: "On-water" synthesis utilizes the hydrophobic effect. The organic reactants form an emulsion in water; the reaction occurs at the organic-water interface, which is catalytically active due to disrupted hydrogen bonding networks.
FAQ: "My reactants aren't soluble in water."
-
Answer: That is the point. Do not add co-solvents (like MeOH) to dissolve them. The heterogeneity drives the reaction. Vigorous stirring is critical.
Protocol: Surfactant-Mediated Aqueous Synthesis
-
Media: Water (5 mL per mmol reactant).
-
Additive: Sodium Dodecyl Sulfate (SDS) or CTAB (10 mol%).
-
Process: Stir vigorously at Room Temperature for 30 mins. If conversion is low, heat to 60°C.
-
Benefit: The product usually crashes out as a solid, avoiding extraction.
Troubleshooting Workflow
Symptom: "I see a mixture of Pyrazole and uncyclized Hydrazone."
-
Cause: Incomplete cyclization (dehydration step).
-
Fix: Add a dehydrating agent (molecular sieves) or switch to acidic conditions (AcOH) to protonate the hydroxyl intermediate, making it a better leaving group (
).
Symptom: "My product is an oil, but it should be a solid."
-
Cause: Trace hydrazine or solvent impurities preventing crystallization.
-
Fix: Triturate the oil with cold pentane or diethyl ether. The pyrazole will often crystallize while impurities remain in the supernatant.
Workflow Diagram: From Failure to Success
Figure 2: Diagnostic workflow for common synthetic failures.
References
-
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.
-
Nair, V., et al. (2021).[2] Conventional and Microwave-Assisted Synthesis... of Pyrazole Hybrids. ACS Omega.
-
Rupnar, B. D., et al. (2016). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Research on Chemical Intermediates.
-
Knorr, L. (1883).[3] Einwirkung von Acetessigester auf Phenylhydrazin.[4] Berichte der deutschen chemischen Gesellschaft. (Foundational Reference).
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
Overcoming poor solubility of 3-(3-Bromophenyl)-1H-pyrazole derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(3-Bromophenyl)-1H-pyrazole derivatives. This guide is designed to provide practical, in-depth solutions to the common challenge of poor aqueous solubility encountered with this important class of compounds. Pyrazole-based scaffolds are integral to numerous approved drugs, valued for their metabolic stability and versatile biological activity.[1][2] However, the inherent aromaticity and often lipophilic nature of substituted pyrazoles can present significant formulation challenges, limiting bioavailability and hindering experimental progress.[3]
This document provides a series of troubleshooting guides and frequently asked questions to help you diagnose and overcome these solubility hurdles effectively.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My this compound derivative is precipitating out of my standard aqueous buffer (e.g., PBS) during my in vitro assay setup. What are my immediate first steps?
A1: This is a classic sign of poor aqueous solubility. Your first line of attack should involve simple, rapid modifications to your vehicle or buffer system before moving to more complex formulations.
Step 1: Assess and Adjust pH The pyrazole ring contains both a weakly acidic pyrrole-type nitrogen (proton donor) and a weakly basic pyridine-type nitrogen (proton acceptor).[4] The overall acidic or basic nature of your specific derivative will depend on its other substituents. This dual nature means that solubility can often be dramatically influenced by pH.
-
Causality: By adjusting the pH, you can ionize the molecule, creating a charged species that is generally more soluble in polar solvents like water. For a basic compound, lowering the pH will protonate it; for an acidic compound, raising the pH will deprotonate it.
-
Actionable Advice: Perform a pH-solubility profile to identify the pH at which your compound is most soluble. A simple way to start is to prepare small, concentrated stock solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) aqueous solutions to see if solubility increases. If it does, you can then titrate your buffer towards that pH range, ensuring it remains compatible with your assay's biological constraints. Utilizing pH-altering excipients can be a viable strategy for drug delivery systems.[]
Step 2: Introduce a Co-solvent If pH adjustment is insufficient or incompatible with your experimental system, the next step is to use a water-miscible organic co-solvent.
-
Causality: Co-solvents work by reducing the polarity of the aqueous medium.[] Water molecules form a highly ordered hydrogen-bond network. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents interfere with this network, reducing the "self-association" of water and making it more favorable for the solvent to accommodate a hydrophobic solute like your pyrazole derivative.[]
-
Common Co-solvents: Start with solvents that are common in biological assays.
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
-
Actionable Advice: Prepare a high-concentration stock solution of your compound in 100% DMSO (as this compound is typically soluble in organic solvents[6]). Then, perform a serial dilution into your aqueous buffer. It is critical to keep the final concentration of the organic solvent as low as possible (typically <1%, often <0.1%) to avoid off-target effects in cellular or enzymatic assays.
Q2: I've tried pH and co-solvents, but I still can't reach the desired concentration for my experiments without precipitation. What advanced formulation strategies should I consider?
A2: When simple methods fail, you need to employ more sophisticated formulation technologies. The goal of these techniques is to alter the solid-state properties of the compound or create a favorable microenvironment that enhances solubility and dissolution.
Option 1: Cyclodextrin Inclusion Complexes Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate poorly soluble "guest" molecules, like your pyrazole derivative, forming a more water-soluble complex.
-
Causality: The hydrophobic bromophenyl and pyrazole portions of your molecule can fit into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively masking the poor solubility of the guest molecule.[7][8]
-
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred for its higher solubility and lower toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Actionable Advice: Start with a phase solubility study to determine the type of complex formed and the stability constant. See Protocol 2 for a practical method to prepare an inclusion complex. This is a powerful technique for preclinical formulations.[9]
Option 2: Amorphous Solid Dispersions (ASDs) This is a state-of-the-art technique for significantly enhancing the solubility of crystalline compounds, which constitute the majority of poorly soluble drug candidates.[10][11]
-
Causality: Most compounds, including your pyrazole derivative, are most stable in a crystalline form where molecules are tightly packed in an ordered lattice. Significant energy (lattice energy) is required to break this structure before the molecule can dissolve. An ASD converts the drug to a high-energy, amorphous (non-crystalline) state by dispersing it within a hydrophilic polymer matrix.[12] This amorphous form lacks a crystal lattice, so it dissolves much more readily, often achieving a supersaturated solution that can greatly enhance absorption.[13]
-
Common Polymers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Soluplus®
-
-
Actionable Advice: The solvent evaporation method is a common starting point in a research setting. See Protocol 3 for a detailed workflow. ASDs are a leading strategy for improving the oral bioavailability of BCS Class II drugs.[11]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives often poorly soluble in water?
A1: The poor aqueous solubility is a direct result of the molecule's physicochemical properties. The structure contains two aromatic rings (the bromophenyl group and the pyrazole ring) which are hydrophobic and contribute to a high LogP value. While the pyrazole ring has hydrogen bonding capabilities, the large, non-polar surface area dominates, making it difficult for the molecule to favorably interact with the highly polar, hydrogen-bonded network of water. The pyrazole ring itself can be used as a bioisostere to improve lipophilicity, which, while beneficial for membrane permeability, contributes to the solubility challenge.[3]
Q2: How do I choose the right solubilization strategy for my specific needs?
A2: The optimal strategy depends on your experimental stage, the required concentration, and the route of administration. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a solubilization method.
Q3: What is the mechanism of solubility enhancement by cyclodextrins?
A3: The mechanism is based on the formation of a non-covalent "inclusion complex". The cyclodextrin molecule acts as a host, and the poorly soluble drug acts as a guest. The process is driven by the displacement of high-energy water molecules from the hydrophobic cavity and the establishment of favorable van der Waals interactions between the guest and the host cavity.
Caption: Encapsulation of a guest molecule by a cyclodextrin host.
Q4: Should I consider permanently modifying the chemical structure of my compound?
A4: Structural modification is a powerful but resource-intensive strategy, typically employed when formulation approaches are insufficient or undesirable for long-term development. Two common approaches are:
-
Salt Formation: If your derivative has a sufficiently acidic or basic center, it can be reacted with a counter-ion to form a salt. Salts are crystalline materials with their own unique physicochemical properties, and they are often much more soluble than the parent "free base" or "free acid" form.
-
Prodrugs: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[10] A common strategy is to attach a polar, ionizable promoiety (e.g., a phosphate or amino acid) to the parent molecule. This significantly increases aqueous solubility for formulation purposes, and the promoiety is cleaved off after administration to release the active this compound derivative.[1]
Section 3: Experimental Protocols
Protocol 1: Step-by-Step Guide for pH-Solubility Profile Determination
-
Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).
-
Addition of Compound: Add an excess amount of your finely ground pyrazole derivative to a known volume of each buffer in separate vials. Ensure enough solid is present so that undissolved material remains at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This is best done by centrifugation followed by filtering the supernatant through a fine (e.g., 0.22 µm) filter to remove any remaining particulates.
-
Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the pH of the buffer on the x-axis. The resulting graph is your pH-solubility profile.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of your pyrazole derivative to cyclodextrin (e.g., 1:1 or 1:2). Calculate the required mass of each component.
-
Cyclodextrin Hydration: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of water or a water-ethanol mixture to form a thick, consistent paste.
-
Compound Addition: Add the calculated amount of your pyrazole derivative to the paste.
-
Kneading: Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy applied during this process facilitates the inclusion of the drug molecule into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven for more sensitive compounds.
-
Final Processing: The dried product is a solid powder. Gently grind it to ensure homogeneity. This powder can now be tested for its solubility and dissolution properties.
Protocol 3: Formulation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Component Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30) and a common volatile solvent in which both your pyrazole derivative and the polymer are soluble (e.g., methanol, ethanol, or acetone).
-
Drug-to-Polymer Ratio: Decide on the drug loading. Common starting ratios (drug:polymer by weight) are 1:1, 1:3, and 1:5.
-
Dissolution: Dissolve the calculated amounts of your pyrazole derivative and the polymer in the selected solvent in a glass beaker. Stir until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator (rotovap). This is the critical step where the solid dispersion is formed. As the solvent is removed, the drug molecules are trapped within the polymer matrix, preventing them from recrystallizing.
-
Further Drying: Scrape the solid film from the flask and dry it further in a vacuum oven for at least 24 hours to remove any residual solvent.
-
Characterization (Recommended): The resulting material should be characterized using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.
References
- EvitaChem. This compound (EVT-3332756) - Physical and Chemical Properties.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- MDPI. Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
-
Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]
- RSC Medicinal Chemistry. (2024). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
-
Molecules. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]
- MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
-
Pharmaceutics. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
-
Molecules. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]
- International Journal of Novel Research and Development. (2023). Solid dispersions: A Technology for improving Bioavailability.
-
International Journal of Pharmacy & Life Sciences. (2013). Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- International Journal of Pharmaceutical Research and Applications. (2022). A Review on Solid Dispersion: A Technology for improving bioavailability.
- Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
Molecules. (2021). Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs. Available from: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. Buy this compound (EVT-3332756) | 948294-12-0 [evitachem.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. mdpi.com [mdpi.com]
- 11. ijnrd.org [ijnrd.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-(3-Bromophenyl)-1H-pyrazole
Prepared by: Your Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 3-(3-Bromophenyl)-1H-pyrazole. As a crucial heterocyclic building block in medicinal chemistry and materials science, robust and scalable synthesis of this compound is paramount. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-tested insights for troubleshooting and optimization.
Overview of Synthetic Strategy
The synthesis of 3-aryl-1H-pyrazoles is a well-established field, with the most common and scalable approach being the condensation of a 1,3-dielectrophile with hydrazine.[1] For the specific synthesis of this compound, a highly reliable and industrially adaptable two-step sequence is recommended. This pathway involves an initial Knoevenagel-type condensation to form an enaminone intermediate, followed by a cyclization reaction with hydrazine hydrate.
This method offers several advantages for scalability:
-
High Regioselectivity: Using unsubstituted hydrazine hydrate avoids the formation of regioisomers, a common challenge with substituted hydrazines.
-
Accessible Starting Materials: The primary starting materials, 3-bromoacetophenone and hydrazine hydrate, are commercially available and cost-effective.
-
Robust Reactions: Both steps of the sequence are generally high-yielding and tolerant of various conditions, making the process adaptable to different scales.
The overall workflow is visualized below.
Detailed Experimental Protocol
This section provides a validated, step-by-step laboratory procedure for the synthesis.
Step 1: Synthesis of (E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
-
Principle: This step involves the reaction of a methyl ketone (3-bromoacetophenone) with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as both a reactant and a dehydrating agent, forming a vinylogous amide (an enaminone), which is a masked 1,3-dicarbonyl equivalent.
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromoacetophenone (10.0 g, 50.2 mmol).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (13.2 mL, 11.9 g, 100.4 mmol, 2.0 eq.).
-
Heat the reaction mixture to 120-130 °C and stir for 4-6 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting material (acetophenone) should be consumed, and a new, more polar spot corresponding to the enaminone product should appear.
-
After completion, allow the mixture to cool to room temperature. The excess DMF-DMA and methanol byproduct are typically removed under reduced pressure.
-
The resulting crude solid or oil is triturated with diethyl ether or hexane to induce crystallization.
-
Filter the solid product, wash with cold hexane, and dry under vacuum to yield the enaminone as a yellow solid.
-
Step 2: Synthesis of this compound
-
Principle: The enaminone intermediate is reacted with hydrazine. Hydrazine acts as a dinucleophile, first undergoing a Michael-type addition to the β-carbon of the enone system, followed by an intramolecular cyclization via nucleophilic attack on the carbonyl carbon and subsequent elimination of dimethylamine and water to form the aromatic pyrazole ring.
-
Procedure:
-
In a 250 mL round-bottom flask, suspend the enaminone from Step 1 (12.7 g, 50.0 mmol) in ethanol (100 mL).
-
Add hydrazine hydrate (64-65% solution, ~3.0 mL, 60.0 mmol, 1.2 eq.) dropwise to the suspension at room temperature. The addition may be exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
After the addition is complete, heat the mixture to reflux (approx. 80 °C) and maintain for 3-5 hours.
-
In-Process Control: Monitor the disappearance of the enaminone intermediate by TLC (7:3 Hexane:Ethyl Acetate). The pyrazole product is typically more polar and may require a more polar eluent (e.g., 1:1 Hexane:Ethyl Acetate) to move from the baseline.
-
Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water (200 mL) with stirring. A precipitate should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture or purified by flash column chromatography.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Q: My yield in Step 1 (Enaminone formation) is low. | 1. Incomplete Reaction: Insufficient heating time or temperature. 2. Reagent Quality: Degradation of DMF-DMA due to moisture. 3. Side Reactions: High temperatures for extended periods can lead to decomposition. | A: 1. Extend Reaction Time/Increase Temp: Ensure the reaction is heated to at least 120 °C. Extend the time to 8 hours, monitoring by TLC every 2 hours. The reaction requires sufficient thermal energy to drive the condensation and removal of methanol. 2. Use Fresh Reagent: Use a fresh, sealed bottle of DMF-DMA. This reagent is moisture-sensitive and hydrolysis reduces its effectiveness. 3. Optimize Conditions: If decomposition is suspected, lower the temperature to 110 °C and increase the reaction time accordingly. Find the balance between reaction rate and stability. |
| Q: The cyclization in Step 2 is sluggish or incomplete. | 1. Poor Solubility: The enaminone intermediate may have low solubility in ethanol at room temperature. 2. Insufficient Hydrazine: Volatility or measurement errors may lead to a substoichiometric amount of hydrazine. 3. Incorrect Solvent: While ethanol is standard, other solvents may be more effective for specific substrates. | A: 1. Ensure Reflux: The reaction must be brought to a full reflux to ensure all solids dissolve and react. 2. Increase Hydrazine: Add a slightly larger excess of hydrazine hydrate (e.g., 1.5 eq.). This ensures the equilibrium is driven towards the product. 3. Solvent Optimization: Consider using acetic acid as the solvent. The acidic medium can catalyze the imine formation and dehydration steps of the cyclization, often leading to faster and cleaner reactions.[1] |
| Q: The final product is an oil and won't crystallize. | 1. Residual Solvent: Trapped ethanol, water, or DMF from the previous step. 2. Presence of Impurities: Unreacted starting materials or side products can act as crystallization inhibitors. | A: 1. Thorough Drying: Dry the crude product under high vacuum for several hours, possibly with gentle heating (40-50 °C). 2. Purification is Necessary: If drying fails, purification by flash column chromatography is required. Use a gradient elution from hexane to a hexane/ethyl acetate mixture. After chromatography, concentrate the pure fractions and attempt crystallization again from a minimal amount of hot solvent. |
| Q: I see multiple spots on the TLC after Step 2. | 1. Incomplete Reaction: A spot corresponding to the enaminone intermediate is still visible. 2. Side Product Formation: Possible formation of a pyrazoline intermediate that has not fully aromatized. | A: 1. Continue Reflux: If the starting material is still present, continue the reflux for another 1-2 hours. 2. Promote Aromatization: The conversion of the intermediate pyrazoline to the pyrazole is an oxidation/elimination step. If using a solvent like ethanol, this happens spontaneously upon heating. In some cases, adding a mild oxidizing agent or ensuring the reaction is heated sufficiently can drive the final aromatization step. The use of acetic acid as a solvent also facilitates this final dehydration.[1] |
Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety precautions when handling hydrazine hydrate?
-
A1: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is acceptable for short-term contact, but butyl or Viton rubber is preferred), safety goggles, and a lab coat. Have an emergency eyewash and shower readily available.
-
-
Q2: Can I use a different base or condensation agent in Step 1?
-
A2: While other methods exist for forming the 1,3-dielectrophile precursor, such as Claisen condensation followed by cyclization, the DMF-DMA route is exceptionally efficient and straightforward for this specific transformation.[2] It provides the reactive enaminone in a single, high-yielding step.
-
-
Q3: Is it possible to perform this synthesis as a one-pot reaction?
-
A3: Yes, one-pot syntheses of pyrazoles are well-documented.[1][3] In this case, after forming the enaminone in Step 1 and removing the volatile byproducts under vacuum, one could cool the flask, add ethanol and hydrazine directly to the crude intermediate without isolation. However, for scale-up and process control, a two-step process with isolation of the intermediate is often more reliable as it allows for purification and characterization at the midpoint, ensuring high-quality material enters the final step.
-
-
Q4: How do I confirm the identity and purity of my final product?
-
A4: A combination of analytical techniques is essential.
-
¹H NMR: The proton NMR spectrum is definitive. Expect to see characteristic signals for the aromatic protons on the bromophenyl ring and the pyrazole ring. The pyrazole CH protons will appear as distinct doublets, and the NH proton will be a broad singlet which is D₂O exchangeable.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
-
-
Q5: What are the main challenges when scaling this reaction from grams to kilograms?
-
A5: The primary challenges are:
-
Heat Management: The cyclization with hydrazine (Step 2) is exothermic. On a large scale, the rate of addition must be carefully controlled, and efficient reactor cooling is necessary to prevent a thermal runaway.
-
Material Handling: Handling large quantities of hydrazine requires stringent safety protocols and specialized equipment.
-
Product Isolation: Filtration and drying of kilogram quantities of product requires larger equipment (e.g., filter press, vacuum oven). Recrystallization from large volumes of solvent can also be challenging.
-
Process Control: Robust in-process controls (e.g., HPLC instead of TLC) are needed to monitor reaction completion and impurity profiles accurately.
-
-
Mechanistic Insight: Pyrazole Formation
Understanding the reaction mechanism is key to troubleshooting. The cyclization of the enaminone with hydrazine proceeds through a well-defined pathway.
References
-
Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]
-
Hantzsch pyrrole synthesis - Wikipedia. Wikipedia. [Link]
-
New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. Taylor & Francis Online. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (NCBI). [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Syntheses. [Link]
-
Eco-friendly one-pot synthesis of some new pyrazolo[1,2-b]phthalazinediones with antiproliferative efficacy on human hepatic cancer cell lines. Taylor & Francis Online. [Link]
-
REGIOSPECIFIC AND EFFICIENT SYNTHESIS OF NOVEL 1,3,5-TRISUBSTITUTED-1H-PYRAZOLE DERIVATIVES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
“One-Pot” Synthesis of 4-Substituted 1, 5-Diaryl-1H-pyrazole-3-carboxylic Acids. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Validation & Comparative
Halogen Wars: A Comparative Analysis of Brominated vs. Chlorinated Pyrazoles in Drug Discovery
A Senior Application Scientist's Guide to Understanding and Harnessing Halogenation for Enhanced Biological Activity
Introduction: The Strategic Role of Halogenation in Pyrazole-Based Drug Design
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] The strategic modification of this privileged structure is a key aspect of drug discovery, and among the most powerful tools in the medicinal chemist's arsenal is halogenation. The introduction of halogen atoms—most commonly chlorine and bromine—into the pyrazole ring system can profoundly influence a molecule's physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile.
This guide provides a comparative analysis of the biological activity of brominated versus chlorinated pyrazoles. We will delve into the fundamental principles that govern the differential effects of these two halogens, explore their impact on various biological targets through supporting experimental data, and provide detailed protocols for evaluating their activity. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and optimization of next-generation pyrazole-based therapeutics.
The Physicochemical Tug-of-War: Bromine vs. Chlorine
The choice between bromine and chlorine as a substituent is not arbitrary; it is a calculated decision based on their distinct physicochemical properties. These differences, though subtle, can lead to significant variations in biological activity.
| Property | Chlorine (Cl) | Bromine (Br) | Implication for Biological Activity |
| Atomic Radius (Å) | 0.99 | 1.14 | Bromine's larger size can provide a better steric fit in some binding pockets, potentially enhancing potency. |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Chlorine's higher electronegativity can lead to stronger polar interactions, such as hydrogen bonds. |
| Lipophilicity (Hansch-Leo π value) | +0.71 | +0.86 | Bromine's greater lipophilicity can enhance membrane permeability and intracellular accumulation, but may also increase metabolic liability.[1] |
| Polarizability | Lower | Higher | Bromine's higher polarizability can lead to stronger van der Waals interactions with the target protein.[1] |
The interplay of these properties dictates how a halogenated pyrazole will interact with its biological target. For instance, the increased lipophilicity and polarizability of bromine can enhance binding affinity and facilitate passage across cell membranes.[1] Conversely, the greater electronegativity of chlorine might be advantageous for forming specific hydrogen bonds within a binding site.
Comparative Biological Activities: A Head-to-Head Analysis
The decision to use bromine or chlorine can lead to divergent outcomes in biological assays. Here, we compare their effects across key therapeutic areas.
Anticancer Activity
In the realm of oncology, both brominated and chlorinated pyrazoles have demonstrated significant potential. However, comparative studies often reveal a superiority of one halogen over the other, depending on the specific chemical scaffold and cancer type.
For example, a study on coelenteramine analogs found that a brominated derivative (Br-Clm) was a more potent anticancer agent against gastric and lung cancer cell lines compared to its chlorinated counterpart.[3] In contrast, another study on pyrazoline-thiazole hybrids showed that a chlorine atom at the 4-position of a phenyl ring was more beneficial for activity against A549 and MCF-7 cancer cell lines than bromine.[4]
Table 1: Comparative Anticancer Activity of Brominated vs. Chlorinated Pyrazoles
| Compound Series | Cancer Cell Line | Brominated Analog (IC50/GI50) | Chlorinated Analog (IC50/GI50) | Reference |
| Coelenteramine Analogs | AGS (gastric), A549 (lung) | More potent | Less potent | [3] |
| Pyrazoline-Thiazole Hybrids | A549 (lung), MCF-7 (breast) | Less potent | More potent | [4] |
| Pyrazoline Derivatives | HeLa (cervical) | 18.6 µg/ml | 14.2 µg/ml | [5] |
These findings underscore that there is no universal rule for which halogen confers greater anticancer activity. The optimal choice is highly dependent on the specific molecular context and the topology of the target's binding site.
Antifungal Activity
Halogenated pyrazoles are also prominent in the development of novel antifungal agents. The mechanism of action often involves the disruption of essential fungal processes, such as cell wall synthesis or mitochondrial respiration.[6][7]
In a series of nicotinamide derivatives, the introduction of chlorine or bromine into an aniline moiety proved unfavorable for antifungal activity against Candida albicans, with a 32-fold and 16-fold reduction in activity, respectively, compared to the non-halogenated analog.[8] However, in a different study on 5-chloro-pyrazole derivatives, several compounds exhibited potent antifungal activity against a panel of plant pathogenic fungi.[9]
Table 2: Comparative Antifungal Activity of Halogenated Pyrazoles
| Compound Series | Fungal Species | Brominated Analog (MIC/EC50) | Chlorinated Analog (MIC/EC50) | Reference |
| Nicotinamide Derivatives | Candida albicans | 16-fold less active | 32-fold less active | [8] |
| 5-halo-pyrazole Derivatives | Fusarium graminearum | - | EC50 = 0.74 µg/mL (for a specific analog) | [9] |
These examples highlight the nuanced role of halogenation in antifungal drug design, where the position and overall molecular structure are critical determinants of activity.
Mechanisms of Action: A Deeper Dive
The observed differences in biological activity between brominated and chlorinated pyrazoles can often be traced to their differential interactions with specific molecular targets.
Kinase Inhibition
Many pyrazole-based anticancer agents exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[10][11] The choice of halogen can influence the potency and selectivity of these inhibitors.
For instance, in a study on pyrazolo[3,4-g]isoquinolines as Haspin kinase inhibitors, the introduction of a bromine atom at the 8-position was found to be detrimental to inhibitory activity.[12] In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, a key target in many cancers, the substituted pyrazole moiety of the approved drug lazertinib is crucial for its selectivity, facilitating both van der Waals and hydrogen bonding interactions within the kinase domain.[13]
Below is a simplified representation of the PI3K/Akt signaling pathway, which is often downstream of EGFR and is a critical pathway in cancer cell proliferation and survival.[14][15][16][17]
Caption: Simplified PI3K/Akt signaling pathway.
Cell Cycle Regulation
Cyclin-dependent kinases (CDKs) are another important class of targets for pyrazole-based anticancer drugs.[11][18] These enzymes control the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.
The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle.[19][20][21][22][23]
Caption: CDK2-mediated G1/S cell cycle transition.
Experimental Protocols: A Practical Guide
To facilitate the comparative evaluation of brominated and chlorinated pyrazoles, we provide the following detailed, step-by-step protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method for assessing cell viability and the cytotoxic effects of chemical compounds.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the brominated and chlorinated pyrazole analogs in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
-
In Vitro Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. The remaining ATP is then used in a luciferase-based reaction to generate a luminescent signal. The intensity of the signal is inversely proportional to the kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of the purified kinase and its specific substrate in a suitable kinase buffer.
-
Prepare an ATP solution at a concentration close to the Km of the kinase.
-
-
Assay Setup (in a 384-well plate):
-
Add the test compound at various concentrations to the wells.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Add a commercially available ATP detection reagent (containing luciferase and luciferin) to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Conclusion and Future Perspectives
The choice between bromine and chlorine as a substituent on a pyrazole scaffold is a critical decision in drug design that can significantly impact biological activity. While brominated pyrazoles may offer advantages in terms of increased lipophilicity and polarizability, potentially leading to enhanced cell permeability and target binding, chlorinated analogs can provide a better fit in certain binding pockets and form more favorable polar interactions.
The experimental data presented in this guide highlight that there is no one-size-fits-all answer. The optimal halogen is highly dependent on the specific chemical scaffold, the biological target, and the therapeutic indication. Therefore, a thorough understanding of the structure-activity relationships and a robust experimental evaluation are essential for harnessing the full potential of halogenation in pyrazole-based drug discovery.
Future research in this area should focus on the systematic synthesis and comparative evaluation of brominated and chlorinated pyrazole libraries against a wide range of biological targets. The integration of computational modeling and structural biology will be invaluable for rationalizing the observed differences in activity and for guiding the design of more potent and selective halogenated pyrazole drug candidates.
References
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- Patel, J. M., et al. (2022). Pyrazoles as anticancer agents: Recent advances.
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- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). Molecules, 29(1), 234.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Cell Chemical Biology, 29(9), 1413-1426.e5.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry.
- Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. (2024). Chemosphere, 350, 140985.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules, 28(17), 6297.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2020). Current Organic Chemistry, 24(12), 1335-1351.
- Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). Journal of Agricultural and Food Chemistry, 71(30), 11463-11474.
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Cell cycle regulators (article). Khan Academy. Retrieved from [Link]
- Antibacterial and antifungal pyrazoles based on different construction strategies. (2025). European Journal of Medicinal Chemistry, 282, 117081.
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Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Retrieved from [Link]
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Cell Cycle Stages & Regulation by Cyclins and CDKs. PraxiLabs. Retrieved from [Link]
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- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). Molecules, 28(3), 1133.
- Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). Bioorganic Chemistry, 85, 436-451.
- Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. (2020). New Journal of Chemistry, 44(3), 964-974.
- Lazertinib: breaking the mold of third-generation EGFR inhibitors. (2023). RSC Medicinal Chemistry, 14(6), 996-1007.
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PI3K-AKT Signaling Pathway. Creative Diagnostics. Retrieved from [Link]
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Schematic drawing of the PI3K/Akt signaling pathway. The... ResearchGate. Retrieved from [Link]
- Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. (2011). Chemosphere, 85(10), 1599-1605.
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The cell cycle phases and their associated cyclin-dependent kinases... ResearchGate. Retrieved from [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Retrieved from [Link]
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Cyclin and CDK in cell cycle progression. (2023, November 17). YouTube. Retrieved from [Link]
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A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-Bromophenyl)-1H-pyrazole Analogs
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its capacity to interact with a wide array of biological targets.[1][2][3][4][5] This five-membered heterocyclic ring, with its adjacent nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and favorable pharmacokinetic properties.[2] Within this vast chemical family, the 3-(3-Bromophenyl)-1H-pyrazole core has emerged as a particularly fruitful starting point for drug discovery. It serves not only as a versatile synthetic intermediate but also as a key pharmacophore whose derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[3][6][7][8]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for analogs built upon the this compound scaffold. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and resulting biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how subtle changes to this core structure can dramatically influence potency, selectivity, and therapeutic potential across different biological targets.
The this compound Scaffold: A Blueprint for Modification
The therapeutic versatility of this pyrazole series stems from the accessible points for chemical modification on its core structure. Understanding these key positions is fundamental to rational drug design. The bromine atom on the phenyl ring, for instance, can serve as a critical point for halogen bonding interactions with a target protein or act as a synthetic handle for further elaboration via cross-coupling reactions.[9][10] The N1, C4, and C5 positions of the pyrazole ring are also pivotal for tailoring the molecule's properties.
The diagram below illustrates the principal sites for chemical diversification on the this compound scaffold, which will form the basis of our SAR discussion.
Caption: Key modification points on the this compound scaffold.
Comparative SAR Analysis: Targeting Disease Pathways
The following sections compare the SAR of this compound analogs against several key therapeutic targets, supported by experimental data from peer-reviewed literature.
Anticancer Activity and Kinase Inhibition
Pyrazole derivatives are potent agents in oncology, often functioning by inhibiting protein kinases that are critical for cancer cell proliferation and survival.[8][11][12] The this compound scaffold has been extensively explored as a basis for developing novel kinase inhibitors.[13][14]
Key SAR Insights:
-
N1-Position: Substitution at the N1 position with bulky aryl or heteroaryl groups is a common strategy to target the ATP-binding pocket of kinases. The nature of this substituent is critical for achieving both potency and selectivity. For instance, attaching a pyrimidine ring at N1 has been shown to produce selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases.[14] In other series, appending a phenylsulfonamide moiety at N1 led to potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease.[15]
-
C5-Position: Modifications at the C5 position often influence interactions with the solvent-exposed region of the kinase active site. The introduction of groups capable of forming hydrogen bonds or lipophilic interactions can significantly enhance binding affinity.
-
3-Bromophenyl Ring: The bromine atom can engage in halogen bonding with backbone carbonyls in the kinase hinge region, a key interaction for many inhibitors. Replacing the bromine with other halogens (Cl, I) or small lipophilic groups (CH₃) can fine-tune this interaction. However, drastic changes often lead to a loss of activity, highlighting the importance of this specific substitution pattern.
Comparative Data for Anticancer/Kinase Inhibitor Analogs
| Compound Series/Analog | Key Structural Features | Target(s) | Reported Activity (IC₅₀/EC₅₀) | Reference |
| Lamellarin O Analogues | 3,4-diaryl pyrazole core with N1-alkylation (2-oxoethyl group) | Human Colorectal Cancer Cells (HCT116, etc.) | Low micromolar range | [9][10] |
| JNK3 Inhibitors | N1-pyrimidyl, C3-alkyl, C5-(dichlorophenyl) | JNK3 Kinase | 227 nM (for compound 8a ) | [14] |
| LRRK2 Inhibitors | N1-(phenylsulfonamide), C5-aryl | G2019S-LRRK2 Kinase | Good selectivity over other kinases | [15] |
| General Anticancer Agents | Various substitutions on N1 and C5 positions of the pyrazole ring | K562, MCF-7, A549 cancer cell lines | GI₅₀ values as low as 0.021 µM | [16] |
| 1,2,3-Triazole Linked Pyrazoles | N1-diphenyl, C4-acrylate linked to a triazole | A549, HCT-116, MCF-7, HT-29 cell lines | IC₅₀ values of 1.7-4.5 µM | [17] |
Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases, and pyrazole-containing compounds, most famously Celecoxib, are well-established anti-inflammatory agents.[4] Analogs of this compound have also been investigated for their potential to modulate inflammatory pathways.[7][18]
Key SAR Insights:
-
N1-Substitution: The introduction of groups like aminoguanidine or furan-2-carbohydrazide at the N1 position has been shown to confer potent anti-inflammatory activity.[7] This suggests that hydrogen bond donating and accepting features at this position are crucial for interacting with targets like cyclooxygenase (COX) enzymes or other inflammatory mediators.
-
Phenyl Ring Substitution: The substitution pattern on the phenyl rings is critical. Electron-withdrawing groups on an N1-phenyl substituent can enhance antinociceptive (pain-reducing) and anti-inflammatory effects, potentially by improving interactions with targets like opioid receptors or ion channels.[5] One study found that a compound with chloro and trifluoromethyl groups demonstrated significant pain inhibition.[5]
Comparative Data for Anti-inflammatory Analogs
| Compound Series/Analog | Key Structural Features | Assay/Target | Reported Activity (% Inhibition) | Reference |
| 1,3-diaryl pyrazoles | N1-furan-2-carbohydrazide moiety | Carrageenan-induced paw edema | 93.59% inhibition (for compound 7l ) | [7] |
| Benzofuran pyrazoles | Pyrazole fused with a benzofuran ring, substituted with nitro and bromo groups | Pain response inhibition | 60% inhibition | [5] |
Experimental Protocols: A Guide to Validation
Scientific integrity demands that claims are supported by robust, reproducible methodologies. The following section details standardized protocols for the synthesis and evaluation of this compound analogs, providing a self-validating framework for researchers.
General Synthesis of 1,3-Diaryl-1H-pyrazole Analogs
The Claisen-Schmidt condensation followed by cyclization with a hydrazine derivative is a classic and reliable method for synthesizing the pyrazole core. This approach offers high yields and allows for significant diversity in the final products.[3][18]
Caption: General workflow for the synthesis of 1,3-diaryl-1H-pyrazole analogs.
Step-by-Step Protocol:
-
Chalcone Synthesis:
-
To a solution of an appropriately substituted acetophenone (1.0 eq) in ethanol, add an equimolar amount of a substituted benzaldehyde (1.0 eq).
-
Add an aqueous solution of a base (e.g., 40% NaOH) dropwise while stirring in an ice bath. The causality here is that the base deprotonates the acetophenone, forming an enolate which then attacks the aldehyde.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl. The solid chalcone product will precipitate.
-
Filter, wash with cold water until neutral, and recrystallize from ethanol to purify the intermediate.
-
-
Pyrazole Cyclization:
-
Dissolve the purified chalcone (1.0 eq) in glacial acetic acid or ethanol.
-
Add the desired hydrazine derivative (e.g., phenylhydrazine hydrochloride, 1.1 eq). The hydrazine acts as the dinucleophile that attacks the chalcone's α,β-unsaturated ketone system to form the heterocyclic ring.
-
Reflux the mixture for 6-12 hours. The elevated temperature is necessary to drive the condensation and dehydration steps of the cyclization.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and purify by column chromatography or recrystallization to obtain the final pyrazole analog.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a quantitative measure of a compound's ability to inhibit a specific kinase by measuring the amount of ATP remaining after the kinase reaction. Less light (lower ATP) means higher kinase activity, while more light (higher ATP) indicates inhibition.
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A Comparative Guide to the Cytotoxicity of Phenylpyrazole Derivatives in Oncology Research
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including anticancer properties.[1][2] The structural versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse library of compounds with potentially distinct biological activities. Among these, phenylpyrazole derivatives, such as the focal compound of this guide, 3-(3-Bromophenyl)-1H-pyrazole, are being investigated for their potential as cytotoxic agents against various cancer cell lines.
This guide provides a comparative analysis of the cytotoxic effects of various substituted phenylpyrazole derivatives on different cancer cell lines. While direct, comprehensive cytotoxic data for this compound is not extensively available in the public domain, by examining structurally related analogs, we can infer its potential activity and understand the broader therapeutic landscape of this chemical class. The causality behind experimental choices, detailed protocols for assessing cytotoxicity, and an exploration of the underlying mechanisms of action are presented to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.
Comparative Cytotoxicity of Phenylpyrazole Derivatives: An Overview
The efficacy of a potential anticancer compound is not only determined by its ability to kill cancer cells but also by its selectivity for cancer cells over healthy, non-cancerous cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several substituted pyrazole derivatives against a panel of human cancer cell lines, offering a glimpse into their potency and cell-line-specific effects.
| Compound | Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 | Triple-Negative Breast Cancer | 24 hours | 14.97 | [3] |
| 48 hours | 6.45 | [3] | |||
| TOSIND | MDA-MB-231 | Breast Adenocarcinoma | 72 hours | 17.7 ± 2.7 | [4] |
| PYRIND | MCF-7 | Breast Adenocarcinoma | 72 hours | 39.7 ± 5.8 | [4] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 | Pancreatic Adenocarcinoma | 48 hours | 61.7 ± 4.9 | [5] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 | Breast Adenocarcinoma | 48 hours | 81.48 ± 0.89 | [5] |
| Pyrazolyl-chalcone derivative (7d) | MCF-7 | Breast Adenocarcinoma | Not Specified | 42.6 | [6] |
| Pyrazolyl-chalcone derivative (9e) | PACA2 | Pancreatic Carcinoma | Not Specified | 27.6 | [6] |
| Combretastatin-(trifluoromethyl) pyrazole analog (1) | MCF-7 | Breast Adenocarcinoma | Not Specified | 1.3 | [7] |
| HeLa | Cervical Cancer | Not Specified | 5.5 | [7] | |
| MCF10A (Non-cancerous) | Breast Epithelial | Not Specified | 23.2 | [7] | |
| Pyrazole derivative (PPD-1) | A549 | Lung Cancer | Not Specified | - | [8] |
| WI-38 (Non-cancerous) | Lung Fibroblasts | Not Specified | Favorable Ratio | [8] |
Table 1: Comparative IC50 values of various pyrazole derivatives across different cancer cell lines. The data highlights the differential sensitivity of cell lines to these compounds and provides a basis for evaluating potential therapeutic indices.
The data indicates that the cytotoxic potency of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the phenyl and pyrazole rings. For instance, some derivatives show promising activity in the low micromolar range.[3][7] Notably, certain pyrazole compounds have demonstrated a degree of selectivity, exhibiting lower cytotoxicity towards non-cancerous cell lines such as MCF10A and WI-38, which is a crucial characteristic for a viable drug candidate.[7][8]
Mechanisms of Action: How Phenylpyrazoles Induce Cell Death
The anticancer activity of pyrazole derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to arrest the cell cycle.[9][10] Understanding these mechanisms is fundamental to the rational design of more potent and selective anticancer agents.
Induction of Apoptosis
Apoptosis is a crucial pathway for eliminating damaged or cancerous cells. Many pyrazole derivatives have been shown to trigger this process through various signaling cascades.[10] A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular stress and initiate the apoptotic cascade.[3] This is often followed by the activation of caspases, a family of proteases that execute the apoptotic program.[3][10]
Some pyrazole compounds can also influence the balance of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.[8] For example, a pyrazolo[3,4-d]pyridazine derivative was found to disrupt the Bcl-2/Bax balance, leading to apoptosis through an intrinsic, mitochondria-dependent pathway.[8]
Figure 1: Generalized pathway of pyrazole-induced apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, several pyrazole derivatives have been shown to halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G2/M or S phase.[3][10] This prevents the cancer cells from dividing and propagating. For instance, one study demonstrated that a novel pyrazole derivative, PTA-1, arrested triple-negative breast cancer cells in the S and G2/M phases.[11] This effect is often linked to the inhibition of key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs).[12]
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and validated assays are essential. The following sections provide detailed, step-by-step protocols for two commonly used colorimetric assays for assessing cell viability: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Figure 2: Experimental workflow of the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is another common method for assessing cytotoxicity. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.
-
Reaction Incubation: Add the LDH reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Solution: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Conclusion and Future Directions
The comparative data presented in this guide underscore the potential of the pyrazole scaffold as a promising starting point for the development of novel anticancer agents. While direct evidence for the cytotoxicity of this compound is limited, the activity of structurally related compounds suggests that it may also possess antiproliferative properties. The diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, highlight the multifaceted ways in which these compounds can combat cancer cell growth.
Future research should focus on a systematic evaluation of this compound and its analogs across a broad panel of cancer and non-cancerous cell lines to establish a comprehensive cytotoxicity profile and determine its therapeutic index. Further mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by this class of compounds. Through a combination of rational drug design, rigorous in vitro screening, and in-depth mechanistic investigations, the full therapeutic potential of phenylpyrazole derivatives in oncology can be realized.
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A Head-to-Head Comparison of 3-(3-Bromophenyl)-1H-pyrazole with Known Inhibitors of Oncogenic Kinases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the pursuit of novel small molecule inhibitors targeting key signaling pathways remains a cornerstone of drug discovery. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] This guide provides a comprehensive head-to-head comparison of the potential inhibitory activity of 3-(3-Bromophenyl)-1H-pyrazole with established inhibitors of the c-Met and RON receptor tyrosine kinases, two crucial targets in cancer therapy.
While this compound is recognized as a versatile building block in the synthesis of anti-inflammatory and anti-cancer agents, direct experimental data on its specific kinase inhibitory activity is not extensively available in the public domain.[3] Therefore, this guide will first establish the therapeutic rationale for targeting c-Met and RON, then detail the inhibitory profiles of well-characterized inhibitors, and finally, present a robust experimental framework for the direct evaluation of this compound, thereby enabling a data-driven comparison.
The Therapeutic Rationale: Targeting the c-Met and RON Signaling Pathways
The c-Met (Mesenchymal-Epithelial Transition factor) and RON (Recepteur d'Origine Nantais) receptor tyrosine kinases are homologous proteins that play pivotal roles in cell proliferation, survival, and motility.[4] Aberrant activation of these kinases, through overexpression, mutation, or amplification, is a known driver of tumorigenesis and metastasis in a variety of cancers, including non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer.[5][6][7]
Upon binding their respective ligands, Hepatocyte Growth Factor (HGF) for c-Met and Macrophage-Stimulating Protein (MSP) for RON, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[8] Key activated pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cancer cell growth, invasion, and resistance to therapy.[6][9] The significant overlap and crosstalk between the c-Met and RON signaling cascades make them compelling targets for therapeutic intervention.[8]
Caption: Simplified signaling pathways of c-Met and RON kinases.
Profile of Known c-Met and RON Kinase Inhibitors
Several small molecule inhibitors targeting c-Met and/or RON have been developed, with some achieving regulatory approval. These compounds provide a benchmark against which new chemical entities like this compound can be compared.
BMS-777607 is a potent, ATP-competitive inhibitor of the Met-related kinase family.[10][11] It demonstrates significant activity against c-Met, RON, Axl, and Tyro3.[10][11] In preclinical models, BMS-777607 has been shown to inhibit tumor growth and induce polyploidy in breast cancer cells.[12][13]
Crizotinib (Xalkori®) , initially developed as a c-Met inhibitor, is an FDA-approved multi-targeted tyrosine kinase inhibitor for the treatment of ALK-positive and ROS1-positive NSCLC.[14] It also exhibits inhibitory activity against RON.[8]
Cabozantinib (Cometriq®) is another FDA-approved multi-kinase inhibitor that targets c-Met, VEGFR2, and RET, among others.[14] Its broad-spectrum activity has led to its use in treating medullary thyroid cancer and other malignancies.[14][15]
Table 1: Inhibitory Activity of Known c-Met and RON Kinase Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| BMS-777607 | c-Met, RON, Axl, Tyro3 | c-Met: 3.9, RON: 1.8, Axl: 1.1, Tyro3: 4.3 | [10][11] |
| Crizotinib | c-Met, ALK, ROS1, RON | c-Met: ~8 | [8] |
| Cabozantinib | c-Met, VEGFR2, RET, etc. | c-Met: ~1.3 | [15] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in biochemical assays. Lower values indicate higher potency.
Experimental Framework for the Evaluation of this compound
To ascertain the inhibitory potential of this compound against c-Met and RON, a systematic experimental approach is necessary. The following protocols describe a robust workflow for determining the compound's in vitro inhibitory activity.
Experimental Workflow
Caption: Experimental workflow for inhibitor evaluation.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, leading to a stronger luminescence signal.
Materials:
-
Recombinant human c-Met and RON kinase enzymes
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)
-
This compound (test compound)
-
BMS-777607 (positive control)
-
DMSO (vehicle control)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and BMS-777607 in DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted compound solutions to the appropriate wells. Include wells for vehicle control (DMSO only) and no-enzyme control.
-
Add 5 µL of the kinase solution (recombinant c-Met or RON diluted in kinase buffer) to each well, except for the no-enzyme control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the substrate/ATP mix (peptide substrate and ATP in kinase buffer) to all wells to start the reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate for 1 hour at 30°C.
-
-
Signal Detection:
-
Add 10 µL of the ATP detection reagent's "stop" solution to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the "detection" reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound.
-
Conclusion and Future Directions
The pyrazole nucleus is a well-established pharmacophore in the development of kinase inhibitors.[5][16] While direct experimental evidence for the inhibitory activity of this compound against c-Met and RON is currently lacking, its structural features suggest it is a promising candidate for investigation. The provided experimental framework offers a clear path to generating the necessary data for a direct, head-to-head comparison with established inhibitors like BMS-777607, Crizotinib, and Cabozantinib.
Should this compound demonstrate significant inhibitory activity, further studies, including selectivity profiling against a broader panel of kinases and evaluation in cell-based assays, would be warranted. Such a discovery would not only validate the potential of this specific compound but also reinforce the utility of the pyrazole scaffold in designing next-generation kinase inhibitors for cancer therapy.
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PMC. Current status of pyrazole and its biological activities. [Link]
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PMC. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
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PMC. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. [Link]
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PubMed. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents. [Link]
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ACS Publications. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. [Link]
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PMC. The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies. [Link]
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PMC. Have clinical trials properly assessed c-Met inhibitors? [Link]
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Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
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MDPI. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling. [Link]
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PMC. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. [Link]
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AACR Journals. Abstract LB524: Discovery of highly selective RON kinase inhibitors. [Link]
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AACR Journals. Small-Molecule Inhibitor BMS-777607 Induces Breast Cancer Cell Polyploidy with Increased Resistance to Cytotoxic Chemotherapy Agents. [Link]
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YouTube. Novel strategies targeting c-Met in non-small cell lung cancer. [Link]
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MDPI. Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. [Link]
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ResearchGate. (PDF) Structure-Based Design of Novel Class II c-Met Inhibitors: 1. Identification of Pyrazolone-Based Derivatives. [Link]
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PubMed Central. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. [Link]
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PubMed. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. [Link]
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ACS Publications. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. [Link]
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CDD Vault. Why Changing from IC50 to pIC50 Will Change Your Life. [Link]
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Safety Operating Guide
3-(3-Bromophenyl)-1H-pyrazole proper disposal procedures
Executive Summary: Immediate Operational Directives
STOP AND READ: Improper disposal of halogenated nitrogen heterocycles is a leading cause of regulatory fines and incineration facility rejections.[1]
-
Critical Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless explicitly permitted by your facility's waste profile.[1] Halogenated waste requires high-temperature incineration (>1100°C) to prevent dioxin formation.[1]
-
Container Requirement: High-Density Polyethylene (HDPE) or Glass.[1] NO metal cans (corrosion risk from potential hydrolysis products).[1]
-
CAS Verification: Confirm identity as 3-(3-Bromophenyl)-1H-pyrazole (CAS: 149739-65-1 ).[1][3][4]
Chemical Profile & Hazard Identification
Before disposal, you must characterize the waste to ensure accurate labeling and safety.[1]
| Parameter | Specification | Operational Implication |
| Chemical Name | This compound | Nitrogen heterocycle with halogen substituent.[1][5] |
| CAS Number | 149739-65-1 | Unique identifier for waste manifests.[1] |
| Molecular Formula | C₉H₇BrN₂ | Halogenated (Bromine).[1] |
| Physical State | Solid (Powder/Crystalline) | Dust inhalation hazard during transfer.[1] |
| GHS Hazards | Warning H302 (Harmful if swallowed) H315 (Skin Irritation) H319 (Eye Irritation) H335 (Resp.[1][6][7] Irritation) | Requires N95/P100 mask or Fume Hood for solid handling.[1] |
| RCRA Status | Non-listed (likely), but exhibits Toxicity characteristics.[1] | Must be treated as Hazardous Waste (Not Trash).[1][5] |
Pre-Disposal Handling & Segregation Strategy
The Golden Rule of Chemical Waste: Segregation at the source prevents costly re-classification downstream.[1]
Why "Halogenated" Matters
This compound contains Bromine .[1][5] When incinerated at standard temperatures (used for non-halogenated solvents), brominated compounds can form corrosive hydrogen bromide (HBr) and toxic brominated dioxins.[1] Therefore, it must be routed to a facility equipped with wet scrubbers and secondary combustion chambers.[1]
Segregation Protocol
-
Solid Waste (Pure Compound): Isolate in a dedicated jar. Do not mix with silica gel or other solids unless it is part of a spill cleanup.[1]
-
Liquid Waste (Mother Liquors/Reaction Mixtures):
-
Scenario A (Halogenated Solvent used): If dissolved in DCM or Chloroform, pour into the "Halogenated Waste" carboy.[1]
-
Scenario B (Non-Halogenated Solvent used): If dissolved in Methanol or DMSO, this solution MUST NOW be classified as "Halogenated Waste" because of the solute.[1] Do not pour into the "Non-Halogenated" stream.[1]
-
Detailed Disposal Workflows
Workflow A: Solid Waste (Expired or Surplus Pure Chemical)[1]
-
Container Selection: Use a wide-mouth HDPE jar or the original glass vial.
-
Transfer: Perform all transfers inside a certified chemical fume hood to capture dust.[1]
-
Sealing: Ensure the cap is screw-tight. Parafilm is not a primary seal.[1]
Workflow B: Liquid Waste (Reaction Mixtures/Rinsates)
-
pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved strong acids/bases, neutralize before adding to the organic waste carboy to prevent exothermic reactions.[1]
-
Carboy Selection: Use the Green-Label (or facility-designated) carboy for Halogenated Organics .[1]
-
Log Entry: You must log the volume added.
-
Entry: "Solution of this compound in [Solvent Name]."
-
Concentration: Estimate % wt/vol (e.g., "<1%").
-
Workflow C: Contaminated Debris (Gloves, Weigh Boats, Paper)[1]
-
Assessment:
-
Sharps: Contaminated needles/syringes go strictly into Biohazard/Sharps containers, labeled with "Chemical Contamination".[1]
Decontamination of Glassware
This compound is an organic solid likely insoluble in water but soluble in organic solvents.[1]
-
Primary Rinse: Rinse glassware with a small volume of Acetone or Dichloromethane .[1]
-
Action: Collect this rinse in the Halogenated Waste container.[1] Do not pour down the drain.
-
-
Secondary Wash: Wash with soap and warm water.[1]
-
Action: This aqueous wash can generally go down the drain only if the primary organic rinse was thorough.[1]
-
-
Verification: Visual inspection for residual solids.
Decision Logic & Workflow Visualization
Caption: Operational decision tree for segregating this compound waste streams. Note the critical re-classification of non-halogenated solvents to halogenated waste.
Emergency Response (Spill Management)
| Incident Type | Immediate Action | Cleanup Protocol |
| Minor Solid Spill (<5g) | Evacuate area of unnecessary personnel. Don PPE (Gloves, Goggles, Lab Coat).[1] | 1. Cover with wet paper towels to prevent dust.2.[1] Scoop into a bag.3. Wipe area with Acetone.4.[1][9] Dispose of all materials as Solid Hazardous Waste . |
| Liquid Spill | Ventilate area.[1][7][9] Extinguish ignition sources. | 1. Use Universal Absorbent Pads (Pink/Grey).2.[1] Do not use clay kitty litter if strong oxidizers are present (unlikely here, but good practice).3.[1] Bag absorbents as Halogenated Waste .[1] |
| Skin Exposure | Remove contaminated clothing immediately.[1][8] | Wash skin with soap and water for 15 minutes.[1][9] Do not use solvents (ethanol/acetone) on skin; they increase absorption.[1] |
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 149739-65-1).[1][4] Retrieved from [1]
-
Santa Cruz Biotechnology. this compound Safety Data Sheet. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Hazardous Waste.[1] Retrieved from [1]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids Disposal Guidelines.[1] Retrieved from [1]
Sources
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- 2. bucknell.edu [bucknell.edu]
- 3. scbt.com [scbt.com]
- 4. 3-(3-Bromphenyl)-1H-Pyrazol 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
